5-Chloro-2-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWDGGMXZXOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395454 | |
| Record name | 5-chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-09-8 | |
| Record name | 5-Chloro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-methoxybenzaldehyde chemical properties and structure
An In-depth Technical Guide to 5-Chloro-2-methoxybenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1] |
| CAS Number | 7035-09-8 | [3] |
| Melting Point | 75-79 °C | [4] |
| Boiling Point | 264.0 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 117.7 ± 20.8 °C | [1] |
| LogP | 2.42 | [1] |
| Appearance | White to light yellow solid | [4] |
Chemical Structure
This compound possesses a substituted benzene ring at its core. The structure is characterized by an aldehyde group (-CHO) and a methoxy group (-OCH₃) in positions 1 and 2, respectively, and a chlorine atom (-Cl) at position 5.
-
IUPAC Name: this compound
-
SMILES String: COc1ccc(Cl)cc1C=O[2]
-
InChI Key: HXTWDGGMXZXOIV-UHFFFAOYSA-N[2]
The arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity and its utility as a building block in organic synthesis.
Figure 1: Relationship between structure and properties.
Spectroscopic Data
Mass Spectrometry: Predicted collision cross-section data provides insight into the molecule's ion mobility.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.02074 | 128.6 |
| [M+Na]⁺ | 193.00268 | 139.5 |
| [M-H]⁻ | 169.00618 | 133.0 |
| [M+NH₄]⁺ | 188.04728 | 150.5 |
| [M+K]⁺ | 208.97662 | 136.3 |
Data sourced from PubChem predictions.[2]
NMR & IR Spectroscopy: For detailed structural confirmation, the following spectroscopic methods are standard:
-
¹H and ¹³C NMR spectroscopy would be conducted in a deuterated solvent like CDCl₃ or DMSO-d₆ to elucidate the proton and carbon environments.
-
Infrared (IR) spectroscopy would identify characteristic vibrational frequencies for the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and C-Cl vibrations.
Experimental Protocols
Synthesis of this compound
A common synthetic route is the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[4]
Objective: To synthesize this compound via O-methylation.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde (precursor)
-
Methylating agent (e.g., iodomethane or dimethyl sulfate)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Polar aprotic solvent (e.g., DMF or acetone)
-
Hydrochloric acid (for work-up)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-2-hydroxybenzaldehyde and a base in a polar aprotic solvent.
-
Addition of Methylating Agent: Cool the mixture in an ice bath. Add the methylating agent dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Figure 2: Synthesis workflow for this compound.
Safety and Handling:
-
Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritation 2, and Aquatic Chronic 2.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.
-
-
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[5]
-
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of detailed safety data sheets and experimental validation is strongly recommended.
References
A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzaldehyde
This technical guide provides an in-depth overview of 5-Chloro-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methoxy group, and a formyl group.
CAS Number: 7035-09-8[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [2][4] |
| Appearance | Pale cream to yellow crystals or powder | [3][5] |
| Melting Point | 73.0-83.0 °C | [3] |
| Boiling Point | 264.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 117.7 ± 20.8 °C | [2] |
| Purity | ≥96.0% | [3] |
Synthesis Protocol: O-Methylation of 5-Chloro-2-hydroxybenzaldehyde
A common and effective method for the synthesis of this compound is through the O-methylation of its precursor, 5-Chloro-2-hydroxybenzaldehyde.[5] This procedure involves the reaction of the hydroxyl group with a methylating agent in the presence of a base.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde (CAS: 635-93-8)
-
Methylating agent (e.g., Dimethyl sulfate or Iodomethane)
-
Base (e.g., Sodium hydroxide or Potassium carbonate)
-
Solvent (e.g., Acetone, DMF, or a two-phase system)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Experimental Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Chloro-2-hydroxybenzaldehyde in the chosen solvent.
-
Base Addition: Add the base to the solution. If using a solid base like potassium carbonate, it should be finely powdered. If using an aqueous base like sodium hydroxide, it can be added dropwise.
-
Methylation: While stirring the mixture, add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the reaction temperature between 40-45°C.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter it off.
-
If the reaction was performed in a water-miscible solvent, add water to the filtrate and extract the product with an organic solvent.
-
If a two-phase system was used, separate the organic layer.
-
-
Purification:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound as a solid.[5]
Figure 1: Synthesis Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
Precautionary Statements: Users should adhere to the precautionary statements associated with the GHS classifications, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are recommended.[7]
-
Hand Protection: Wear suitable protective gloves.[7]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its functional groups—aldehyde, chloro, and methoxy—offer multiple reaction sites for further chemical transformations.
Figure 2: Potential Synthetic Pathways
Caption: Potential synthetic transformations of this compound.
References
- 1. This compound | 7035-09-8 [sigmaaldrich.com]
- 2. This compound | CAS#:7035-09-8 | Chemsrc [chemsrc.com]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synquestlabs.com [synquestlabs.com]
Spectroscopic Profile of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-methoxybenzaldehyde (CAS No. 7035-09-8). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Predicted | ||||
| ~10.4 | s | 1H | - | Aldehyde (-CHO) |
| ~7.8 | d | 1H | ~2.5 | H-6 |
| ~7.5 | dd | 1H | ~8.8, 2.5 | H-4 |
| ~7.0 | d | 1H | ~8.8 | H-3 |
| ~3.9 | s | 3H | - | Methoxy (-OCH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~189 | C=O (Aldehyde) |
| ~160 | C-2 (C-OCH₃) |
| ~135 | C-4 |
| ~129 | C-6 |
| ~128 | C-5 (C-Cl) |
| ~125 | C-1 |
| ~113 | C-3 |
| ~56 | -OCH₃ |
Note: The NMR data presented above is predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aromatic aldehyde) |
| ~1590, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1020 | Medium | C-O stretch (methoxy) |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity (%) | Assignment |
| Predicted | ||
| 170/172 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 169/171 | Moderate | [M-H]⁺ |
| 141/143 | Moderate | [M-CHO]⁺ |
| 126 | Moderate | [M-CHO-CH₃]⁺ |
| 98 | Moderate | [C₆H₃O]⁺ |
| 63 | Low | [C₅H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a guide for obtaining high-quality data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Solid Phase):
-
Given that this compound is a solid, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is suitable.
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
ATR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Instrument Parameters (Electron Ionization - EI):
-
Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: 40-400 amu
-
GC Conditions (if applicable):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless
-
Temperature Program: A suitable temperature ramp to ensure separation from any impurities and elution of the compound.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Synthesis and Characterization of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic route, experimental protocols, and extensive characterization data to support research and development activities.
Introduction
This compound (CAS No. 7035-09-8) is a substituted aromatic aldehyde of significant interest due to its utility as a building block in the synthesis of various biologically active molecules. Its structural features, a chlorinated and methoxylated phenyl ring with a formyl group, make it a versatile precursor for introducing specific functionalities into larger, more complex structures. Accurate and reproducible methods for its synthesis and thorough characterization are paramount for ensuring the quality and efficacy of downstream products.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[1] This reaction involves the conversion of the hydroxyl group to a methoxy group using a suitable methylating agent in the presence of a base.
Synthesis Pathway
The reaction proceeds via a nucleophilic substitution mechanism, specifically a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the methylating agent, displacing a leaving group and forming the desired ether linkage.
Experimental Protocol
This protocol is a representative procedure for the O-methylation of 5-chloro-2-hydroxybenzaldehyde.
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable anhydrous solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride) portion-wise, ensuring the temperature remains low. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the phenoxide.
-
Methylation: Slowly add the methylating agent (e.g., iodomethane) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (if iodomethane was used) or water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a white to light yellow solid.[1]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 7035-09-8 | [1] |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 75-79 °C | [1] |
| Boiling Point | 152 °C at 15 Torr | [1] |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (ppm): Aldehyde proton (CHO) ~9.8-10.5 (s, 1H), Aromatic protons ~6.9-7.8 (m, 3H), Methoxy protons (OCH₃) ~3.9 (s, 3H). |
| ¹³C NMR | Predicted chemical shifts (ppm): Carbonyl carbon (C=O) ~188-192, Aromatic carbons ~110-160, Methoxy carbon (OCH₃) ~56. |
| IR (Infrared) | Characteristic peaks (cm⁻¹): ~2850-2750 (C-H stretch of aldehyde), ~1680-1700 (C=O stretch of aldehyde), ~1590, 1480 (C=C aromatic ring stretches), ~1250 (C-O ether stretch), ~800-850 (C-Cl stretch). |
| Mass Spec (MS) | m/z: [M]⁺ at ~170 and ~172 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), fragmentation patterns corresponding to the loss of CHO, OCH₃, and Cl. |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound, a crucial intermediate in organic synthesis. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical manufacturing, facilitating the consistent and high-quality production of this important compound.
References
A Technical Guide to the Biological Activities of 5-Chloro-2-methoxybenzaldehyde and Its Derivatives
Executive Summary: Benzaldehyde and its derivatives represent a significant class of aromatic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on the multifaceted pharmacological potential of 5-Chloro-2-methoxybenzaldehyde and its structurally diverse derivatives, including Schiff bases, sulfonamides, and chalcones. The document synthesizes current research on their anticancer, antimicrobial, and enzyme-inhibiting properties. Quantitative data from various studies are consolidated into comparative tables, and detailed protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear understanding of the underlying mechanisms and methodologies for researchers, scientists, and professionals in drug development.
Introduction
This compound is an aromatic aldehyde with the chemical formula C₈H₇ClO₂. It serves as a crucial intermediate and a foundational scaffold for synthesizing a wide array of heterocyclic compounds and other derivatives.[1] The benzaldehyde moiety itself is a common feature in many natural and synthetic compounds that exhibit significant biological effects.[2] The presence of the chloro and methoxy substituents on the benzene ring of the parent molecule plays a vital role in modulating the electronic and steric properties, which in turn influences the biological efficacy of its derivatives.[2] These derivatives, particularly Schiff bases formed by the condensation of the aldehyde with various primary amines, have shown a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth exploration of these activities, supported by experimental data and methodologies.
Synthesis of Derivatives
The aldehyde functional group of this compound is a reactive site for numerous chemical transformations, most notably the formation of Schiff bases (azomethines). This reaction involves the condensation of the aldehyde with a primary amine, typically under acidic catalysis, to form an imine linkage (-C=N-). This synthetic versatility allows for the creation of large libraries of derivatives with diverse functionalities and potential biological targets.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Chloro-2-methoxybenzaldehyde Scaffold: A Versatile Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-Chloro-2-methoxybenzaldehyde scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and a chloro substituent on the phenyl ring, provides a valuable platform for the development of novel therapeutic agents. This technical guide explores the significant applications of this scaffold in medicinal chemistry, with a focus on its role in the generation of anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways are provided to support researchers in their drug discovery and development endeavors.
Anticancer Applications
Derivatives of the this compound scaffold have demonstrated promising potential as anticancer agents. A notable example is a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.
Quantitative Anticancer Activity Data
The cytotoxic effects of these compounds have been assessed using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined for several cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM)[1] |
| 4j | 5-chloro-2-methoxy-N-(4-(N-(4-methylpiperazin-1-yl)sulfamoyl)phenyl)benzamide | MIA PaCa-2 (Pancreatic) | Highly sensitive |
| - | Various derivatives | A2780 (Ovarian) | Active |
| - | Various derivatives | HCT-116 (Colon) | Active |
Note: Specific IC50 values for all derivatives were not detailed in the initial findings, but compound 4j was highlighted for its high sensitivity against the MIA PaCa-2 cell line.
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis
Cellular mechanistic studies on the potent derivative 4j in MIA PaCa-2 pancreatic cancer cells revealed its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis, two key mechanisms for controlling cancer cell proliferation.[1]
The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. The diagram below illustrates a simplified pathway of G2/M arrest, which can be induced by compounds like the this compound derivatives.
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The intrinsic pathway of apoptosis, which is often activated by cellular stress, is depicted below.
Antimicrobial Applications
The this compound scaffold is also a valuable precursor for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial properties. Condensation of the aldehyde with various primary amines yields imines that have been evaluated for their activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the MIC values for Schiff base derivatives of the closely related 5-chloro-salicylaldehyde against several microorganisms.
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL)[2] |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. The following sections provide protocols for key synthetic and biological evaluation methods.
Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
The general synthetic route to this class of anticancer agents is outlined below.[1]
Detailed Protocol:
-
Synthesis of 5-chloro-2-methoxy-N-phenylbenzamide: To a solution of 5-chloro-2-methoxybenzoic acid in dichloromethane (DCM), add triethylamine (TEA) and cool the mixture. Add ethyl chloroformate dropwise and stir. Then, add a solution of aniline in DCM and stir at room temperature. After completion, wash the reaction mixture, dry the organic layer, and concentrate to obtain the product.
-
Synthesis of 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl chloride: Add 5-chloro-2-methoxy-N-phenylbenzamide in small portions to chlorosulfonic acid at 0°C. Stir the mixture at room temperature. Pour the reaction mixture onto crushed ice, filter the precipitate, wash with water, and dry to obtain the sulfonyl chloride.
-
Synthesis of target derivatives: To a solution of the sulfonyl chloride in a mixture of tetrahydrofuran (THF) and water, add sodium carbonate and the appropriate amine. Stir the reaction mixture at room temperature. After completion, remove the THF under reduced pressure, acidify the aqueous layer, and collect the precipitate by filtration. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases is typically a straightforward condensation reaction.
Detailed Protocol:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.
-
Collect the precipitated Schiff base by filtration, wash with a cold solvent, and dry.
-
The product can be further purified by recrystallization.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration of this scaffold's potential in other therapeutic areas is warranted and encouraged.
References
The Therapeutic Promise of Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of benzaldehyde derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.
Anticancer Applications
Benzaldehyde derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Quantitative Data: Cytotoxicity of Benzaldehyde Derivatives
The following table summarizes the cytotoxic activity of various benzaldehyde derivatives against a range of cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((3-methoxybenzyl)oxy)benzaldehyde | HL-60 (Leukemia) | 1-10 (significant activity) | [1] |
| 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | 1-10 (significant activity) | [1] |
| CCY-1a-E2 | WEHI-3 (Leukemia) | 5 | [1] |
| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 expressing cells | 0.23 | [2] |
| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 expressing cells | 1.29 | [2] |
| Coniferyl aldehyde derivative (ABMM-6) | H1299 (Lung Cancer) | 14.0 | [2] |
| Coniferyl aldehyde derivative (ABMM-24) | H1299 (Lung Cancer) | 13.7 | [2] |
| Coniferyl aldehyde derivative (ABMM-32) | H1299 (Lung Cancer) | 13.0 | [2] |
Mechanism of Action: Disruption of Key Signaling Pathways
Recent studies have elucidated that benzaldehyde exerts its anticancer effects by targeting critical signaling pathways. One notable mechanism involves the inhibition of the interaction between 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph). This interaction is crucial for treatment resistance and the expression of genes related to epithelial-mesenchymal transition (EMT) and cancer stemness. By disrupting this interaction, benzaldehyde can overcome treatment resistance and suppress metastasis in cancers such as pancreatic cancer.
Caption: Benzaldehyde inhibits the interaction between 14-3-3ζ and H3S28ph, leading to reduced expression of genes involved in treatment resistance and metastasis.
Experimental Protocols
A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves the Williamson ether synthesis. For 2-((3-methoxybenzyl)oxy)benzaldehyde, 2-hydroxybenzaldehyde would be reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Treatment: Treat HL-60 cells with the benzaldehyde derivative for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[3]
-
Cell Treatment: Treat HL-60 cells with the benzaldehyde derivative for a specified time.
-
Staining: Incubate the cells with a fluorescent dye such as JC-1 or Rhodamine 123, which accumulates in the mitochondria in a membrane potential-dependent manner.[4][5]
-
Analysis: Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of mitochondrial membrane potential.[4][5]
Antimicrobial Applications
Benzaldehyde and its derivatives exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. Their application is being explored both as standalone antimicrobial agents and as components of advanced antimicrobial materials.
Quantitative Data: Antimicrobial Activity of Benzaldehyde Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of benzaldehyde and its derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [6][7] |
| Benzaldehyde | Escherichia coli | > 1024 | [8] |
| Salicylaldehydes (various) | Bacillus cereus | Varies | [9] |
| Salicylaldehydes (various) | Candida albicans | Varies | [9] |
| Salicylaldehydes (various) | Escherichia coli | Varies | [9] |
| Salicylaldehydes (various) | Saccharomyces cerevisiae | Varies | [9] |
| Salicylaldehydes (various) | Staphylococcus aureus | Varies | [9] |
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of benzaldehyde and its hydroxy derivatives is believed to be the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Experimental Protocols
-
Polymerization of Acrylonitrile: Acrylonitrile is polymerized using a redox initiation system, such as ammonium persulfate and sodium thiosulfate, in an aqueous solution to produce polyacrylonitrile (PAN).[10][11]
-
Amination of PAN: The PAN is then reacted with an excess of a diamine, such as ethylenediamine or hexamethylenediamine, in a solvent like absolute ethanol to introduce terminal amine groups onto the polymer backbone.[10][11]
-
Reaction Setup: The amine-terminated PAN is mixed with the desired benzaldehyde derivative in a suitable solvent (e.g., ethanol).
-
Catalysis: A catalytic amount of a base, such as piperidine, is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for an extended period, followed by heating to ensure complete immobilization.
-
Purification: The resulting polymer with the immobilized benzaldehyde derivative is filtered, washed, and dried.[10]
-
Media Preparation: Prepare and sterilize a suitable agar medium for the target microorganism.
-
Inoculation: Inoculate the surface of the agar plate with a standardized suspension of the test microorganism.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a known amount of the test compound (e.g., polymer-immobilized benzaldehyde derivative) to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[10]
Anti-inflammatory Effects
Several benzaldehyde derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| Flavoglaucin | iNOS expression | RAW264.7 | - | - |
| Isotetrahydro-auroglaucin | iNOS expression | RAW264.7 | - | - |
| Flavoglaucin | COX-2 expression | RAW264.7 | - | - |
| Isotetrahydro-auroglaucin | COX-2 expression | RAW264.7 | - | - |
Note: Specific IC50 values for iNOS and COX-2 inhibition by flavoglaucin and isotetrahydro-auroglaucin were not explicitly found in the provided search results, but their inhibitory effect is documented.
Mechanism of Action: Modulation of NF-κB, HO-1, and MAPK Pathways
Benzaldehyde derivatives exert their anti-inflammatory effects through multiple signaling pathways:
-
NF-κB Pathway: They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS and COX-2. This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.
-
HO-1 Induction: Some derivatives induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. This induction is often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
MAPK Pathway: Benzaldehyde derivatives can also suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.
Caption: Benzaldehyde derivatives inhibit inflammation by suppressing the MAPK and NF-κB pathways and activating the Nrf2/HO-1 pathway.
Experimental Protocols
-
Cell Culture and Treatment: Culture RAW264.7 macrophages and treat with LPS in the presence or absence of the benzaldehyde derivative for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[12][13][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.[12][13][14]
-
Cell Treatment and Fractionation: Treat cells with the benzaldehyde derivative. After treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.[15][16]
-
Western Blot Analysis: Perform Western blot analysis on both fractions using an antibody against Nrf2. An increase in Nrf2 in the nuclear fraction indicates translocation. Alternatively, immunofluorescence microscopy can be used to visualize the localization of Nrf2 within the cells.[15][17]
-
Cell Lysis: After treatment, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. The membranes can be stripped and re-probed with antibodies for the total forms of these proteins to normalize for protein loading.[18][19][20]
Neuroprotective Potential
Benzaldehyde derivatives are being investigated for their potential to treat neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes and pathways involved in neuroinflammation and neuronal damage.
Quantitative Data: Inhibition of Cholinesterases
The following table shows the IC50 values of benzimidazole-based benzaldehyde derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Benzimidazole-benzaldehyde hybrid (Compound 3) | AChE | 0.050 ± 0.001 | [21] |
| Benzimidazole-benzaldehyde hybrid (Compound 3) | BuChE | 0.080 ± 0.001 | [21] |
| Benzimidazole-oxazole hybrid (Compound 9) | AChE | 0.10 ± 0.050 | [22] |
| Benzimidazole-oxazole hybrid (Compound 9) | BuChE | 0.20 ± 0.050 | [22] |
| Benzimidazole-oxazole hybrid (Compound 14) | AChE | 0.20 ± 0.050 | [22] |
| Benzimidazole-oxazole hybrid (Compound 14) | BuChE | 0.30 ± 0.050 | [22] |
| Benzimidazole-pyrrole/piperidine hybrid (various) | AChE | 19.44 - 36.05 | [23] |
| Benzimidazole-pyrrole/piperidine hybrid (various) | BuChE | 21.57 - 39.55 | [23] |
| Benzimidazole analogue (Compound 7) | AChE | 0.20 ± 0.01 | [24] |
| Benzimidazole analogue (Compound 7) | BuChE | 0.10 ± 0.01 | [24] |
| Benzimidazole analogue (Compound 9) | AChE | 0.40 ± 0.01 | [24] |
| Benzimidazole analogue (Compound 9) | BuChE | 0.10 ± 0.01 | [24] |
Mechanism of Action: Cholinesterase Inhibition and Neuroinflammation Reduction
The neuroprotective effects of benzaldehyde derivatives are attributed to:
-
Cholinesterase Inhibition: Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.
-
Reduction of Neuroinflammation and Oxidative Stress: These compounds can also protect neurons by reducing the production of inflammatory mediators and reactive oxygen species (ROS) in the brain, and by modulating pathways related to endoplasmic reticulum (ER) stress.
Caption: Benzaldehyde derivatives offer neuroprotection by inhibiting cholinesterases and reducing neuroinflammation, oxidative stress, and ER stress.
Experimental Protocols
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate acetylthiocholine iodide (ATCI).[25][26][27][28]
-
Assay Reaction: In a 96-well plate, mix the buffer, DTNB, the benzaldehyde derivative (inhibitor), and the acetylcholinesterase enzyme.
-
Initiation and Measurement: Start the reaction by adding the ATCI substrate. Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the benzaldehyde derivative. Calculate the IC50 value from a dose-response curve.[25][26][27][28]
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the benzaldehyde derivative followed by an ROS-inducing agent.
-
Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Cell Treatment: Treat neuronal cells with the benzaldehyde derivative and an ER stress-inducing agent.
-
Western Blot Analysis: Perform Western blot analysis to measure the expression levels of key ER stress marker proteins, such as GRP78, CHOP, and the phosphorylated forms of PERK and eIF2α.
Conclusion
Benzaldehyde derivatives represent a rich and promising source of lead compounds for the development of new therapeutics. Their diverse pharmacological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are well-documented. The mechanisms of action often involve the modulation of fundamental cellular signaling pathways. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data and experimental methodologies to facilitate further investigation and drug development efforts centered on this versatile chemical scaffold. Continued research into the structure-activity relationships and optimization of these derivatives holds significant potential for addressing a wide range of unmet medical needs.
References
- 1. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of amine-terminated polyacrylonitrile synthesis and characterization - Arabian Journal of Chemistry [arabjchem.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. nwlifescience.com [nwlifescience.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Incorporation of Chloro and Methoxy Groups in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate process of drug discovery and development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of functional groups available to researchers, the seemingly simple chloro and methoxy groups play profound and multifaceted roles. Their incorporation into a drug candidate's scaffold can dramatically alter its physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This technical guide provides a comprehensive overview of the strategic use of chloro and methoxy groups, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their quest for novel therapeutics.
The "Magic Chloro": More Than Just a Bulky Halogen
The chloro substituent, often referred to in the context of the "magic chloro effect," is one of the most common atoms in small-molecule drugs beyond the typical C, H, N, and O.[1][2] Its inclusion can lead to remarkable improvements in potency and significantly alter pharmacokinetic parameters.[1][2]
Physicochemical and Pharmacodynamic Impact
The chloro group's influence stems from a combination of its size, lipophilicity, and unique electronic properties. It is more lipophilic than a hydrogen atom, which can enhance a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[1]
A key interaction enabled by the chloro group is the halogen bond , a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a backbone carbonyl oxygen in a protein.[1] This directional interaction can significantly enhance binding affinity and selectivity.
Pharmacokinetic Modulation
From a pharmacokinetic perspective, the chloro group can serve as a "metabolic blocker." By occupying a site on the molecule that is susceptible to metabolism by cytochrome P450 (CYP) enzymes, it can prevent metabolic degradation, thereby increasing the drug's half-life and oral bioavailability.[1][3]
Table 1: Comparative Potency of Chloro-Substituted vs. Non-Substituted Compounds
| Compound Pair | Target | R | IC50 (nM) of Parent (R=H) | IC50 (nM) of Analog (R=Cl) | Fold Improvement |
| p38α-MAP Kinase Inhibitor | p38α-MAP Kinase | H vs. Cl | 33.2 | 10.8 | 3.1 |
| 7-methoxy 4(1H)-quinolone derivative | Not Specified | H vs. Cl | >15,000 | <1 | >15,000 |
| 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Topoisomerase | H vs. Cl | - | Potent | - |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide | HUVEC migration | H vs. Cl | - | - | (Weaker activity with Cl) |
Table 2: Comparative Pharmacokinetics of Chloro-Substituted vs. Non-Substituted Compounds
| Compound Pair | Species | Parameter | Parent Compound | Chloro-Substituted Analog |
| ABI-274 vs. ABI-286 | Rat | In Vitro Metabolic Stability (t1/2 in min) | - | 1.5-fold higher |
| Rat | In Vivo Clearance | - | 1.8-fold lower | |
| Rat | Oral Bioavailability (F%) | - | 5.5-fold higher exposure (AUC) | |
| Loratadine vs. Desloratadine | Human | Onset of Action | Slower | Faster |
| Human | Potency | Less Potent | More Potent |
Note: Desloratadine is the active metabolite of loratadine, formed by the removal of a carboethoxy group and the attached chloro-substituted phenyl ring.[4][5][6]
The Versatile Methoxy Group: A Double-Edged Sword
The methoxy group is prevalent in natural products and has been widely incorporated into synthetic drugs due to its ability to favorably influence a range of properties.[7] It can enhance ligand-target binding, and improve both physicochemical and pharmacokinetic parameters.[7]
Physicochemical and Pharmacodynamic Impact
The methoxy group is a hydrogen bond acceptor and can also participate in hydrophobic interactions.[8] Its electronic nature is position-dependent on an aromatic ring; it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position. This allows for fine-tuning of a molecule's electronic properties and pKa.
Pharmacokinetic Modulation
In contrast to the chloro group, the methoxy group often acts as a "metabolic handle." It is susceptible to O-demethylation by CYP enzymes, which can be a primary route of metabolism.[9] While this can lead to faster clearance, it can also be strategically employed to generate active metabolites. However, if rapid metabolism is undesirable, the methoxy group can be a metabolic liability.[8]
Table 3: Comparative Potency of Methoxy-Substituted vs. Non-Substituted Compounds
| Compound Pair | Target | R | IC50 (µM) of Parent (R=H) | IC50 (µM) of Analog (R=OCH3) | Fold Improvement |
| Imidazobenzothiazole derivative | Cytotoxicity | H vs. OCH3 | - | More Potent | - |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide | HUVEC migration | (NO2) vs. OCH3 | 6.0 | 3.4 | 1.8 |
| Chalcone derivative | Breast Cancer Cell Lines | H vs. OCH3 | - | More Potent | - |
| Sphingosine Kinase Inhibitor (RB-005) | SK1 | OH vs. OCH3 | 3.6 | Inactive | Activity Lost |
Table 4: Comparative Metabolic Stability of Methoxy-Substituted Compounds
| Compound | Species | In Vitro System | Metabolic Turnover / Half-life (t1/2) |
| 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivative (1) | Human | Liver Microsomes | 44% turnover in 15 min |
| Analog 2 (substituted thieno double bond) | Human | Liver Microsomes | 24% turnover in 15 min |
| Analog 3 (fused benzo derivative) | Human | Liver Microsomes | 30% turnover in 15 min |
| PF74 vs. Compound 10 | Human | Liver Microsomes | t1/2 = 0.7 min vs. t1/2 = 31 min |
Visualizing the Roles in Drug Discovery
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Roles of Chloro and Methoxy Groups in Drug Discovery.
Caption: A typical lead optimization workflow.
Caption: Comparison of Halogen and Hydrogen Bonding.
Experimental Protocols
Accurate assessment of the impact of chloro and methoxy substitutions requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in drug discovery.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare the incubation mixture by adding the test compound to the HLM suspension to a final concentration of typically 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg/mL microsomal protein).[10][11][12][13][14][15][16]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is often indicative of active efflux.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the activity of a specific protein kinase, typically expressed as an IC50 value.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled for other detection methods)
-
Kinase reaction buffer (containing MgCl2 and other necessary components)
-
Test compound
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or specific antibodies for ELISA-based methods)
Procedure (Example using Radiometric Assay):
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a reaction plate, add the kinase enzyme, the substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase activity inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The chloro and methoxy groups, while small in structure, offer medicinal chemists powerful tools to modulate the properties of drug candidates. The chloro group, through its lipophilicity and ability to form halogen bonds, can significantly enhance potency and improve metabolic stability, living up to its "magic" reputation. The methoxy group provides a versatile handle for fine-tuning electronics and exploring hydrogen bonding interactions, though its susceptibility to metabolism must be carefully managed. A thorough understanding of their respective roles, supported by robust quantitative data from well-designed experiments, is crucial for the successful optimization of lead compounds and the ultimate discovery of new, effective medicines.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. chemistclick.co.uk [chemistclick.co.uk]
- 6. Desloratadine vs Loratadine: the links and differences between the two_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. xenotech.com [xenotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzaldehyde from 5-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzaldehyde from its precursor, 5-chloro-2-hydroxybenzaldehyde. This process, a classic example of the Williamson ether synthesis, is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. This document outlines the reaction principles, detailed experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from 5-chloro-2-hydroxybenzaldehyde is achieved through an O-methylation reaction, a type of Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The core of this reaction involves the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde by a base to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide. The methylating agent's leaving group is displaced, resulting in the formation of the desired ether, this compound.
The general transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Experimental Protocols
Two primary methods for the O-methylation of 5-chloro-2-hydroxybenzaldehyde are presented below, utilizing different methylating agents and bases.
Method A: Methylation using Dimethyl Sulfate and Potassium Carbonate in Acetone
This method is a widely used, robust procedure for the methylation of phenolic compounds.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 3 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with acetone.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. To the residue, add water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
Method B: Methylation using Methyl Iodide and Sodium Hydride in DMF
This method employs a stronger base and is often faster, but requires more stringent anhydrous conditions.
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous dimethylformamide (DMF).
-
Formation of the Phenoxide: Cool the suspension in an ice bath and add a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Addition of Methylating Agent: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, cool the mixture again in an ice bath and add methyl iodide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water.
-
Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These are based on analogous procedures and general principles of Williamson ether synthesis.
Table 1: Reagents and Reaction Conditions
| Parameter | Method A (Dimethyl Sulfate) | Method B (Methyl Iodide) |
| Starting Material | 5-chloro-2-hydroxybenzaldehyde | 5-chloro-2-hydroxybenzaldehyde |
| Methylating Agent | Dimethyl sulfate (DMS) | Methyl iodide (MeI) |
| Base | Potassium carbonate (K₂CO₃) | Sodium hydride (NaH) |
| Solvent | Acetone | Dimethylformamide (DMF), anhydrous |
| Molar Ratio (Substrate:Base:Agent) | 1 : 1.5 : 1.2 | 1 : 1.2 : 1.1 |
| Temperature | Reflux (~56 °C) | 0 °C to Room Temperature |
| Reaction Time | 3 - 12 hours | 2 - 4 hours |
Table 2: Product Characteristics and Yield
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 7035-09-8 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 75-79 °C |
| Boiling Point | 152 °C at 15 Torr[1] |
| Typical Yield | 80-95% |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide on the Discovery and Synthesis of Novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a novel series of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. These compounds belong to the broader class of salicylanilides, which are known to possess a wide range of biological activities. This document details the synthetic pathways, experimental procedures, and analytical characterization of these new chemical entities. Furthermore, it explores their potential as antimicrobial and antifungal agents by presenting data from closely related analogs and discussing the probable mechanisms of action through signaling pathway diagrams.
Introduction
The search for novel therapeutic agents with improved efficacy and reduced toxicity remains a critical challenge in pharmaceutical sciences. Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have garnered significant attention due to their diverse pharmacological properties, including antibacterial, antifungal, and antimycobacterial activities. The core structure of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives offers a versatile platform for chemical modification to explore and optimize their biological potential. This guide focuses on the synthesis of ethyl ester, hydrazide, and hydrazone derivatives starting from 5-chloro-2-hydroxy-N-phenylbenzamide, providing a foundational framework for further drug discovery and development in this chemical space.
Synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Derivatives
The synthetic route to the title compounds commences with the readily available starting material, 5-chloro-2-hydroxy-N-phenylbenzamide. The general synthetic scheme involves a three-step process to yield the final hydrazone derivatives.
General Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Derivatives (Ethyl Esters)
To a solution of 5-chloro-2-hydroxy-N-phenylbenzamide in ethyl methyl ketone, an equimolar amount of the respective chloro-substituted acid ethyl ester and potassium carbonate are added. The reaction mixture is refluxed for 8-10 hours. After completion of the reaction, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent to yield the pure ethyl ester derivative.
Step 2: Synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Hydrazides
The synthesized ethyl ester derivative is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for 6-8 hours. Upon cooling, the hydrazide precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford the corresponding hydrazide.
Step 3: Synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Hydrazones
An equimolar mixture of the synthesized hydrazide and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for 4-6 hours. The resulting hydrazone, which precipitates upon cooling, is filtered, washed with ethanol, and recrystallized to obtain the final pure product.
Characterization Data
The synthesized compounds were characterized by various spectroscopic methods to confirm their structures. The yields of the reactions were generally good, ranging from 66% to 92%.
| Compound Type | General Structure | Yield Range (%) | Melting Point (°C) | Key Spectral Data |
| Ethyl Esters | 5-Cl-Ph(O-R-COOEt)-CONH-Ph | 75 - 85 | 140 - 160 | IR (cm⁻¹): 3330 (N-H), 1750 (C=O, ester), 1650 (C=O, amide). ¹H NMR (δ, ppm): 1.2 (t, 3H, CH₃), 4.2 (q, 2H, CH₂), 10.5 (s, 1H, NH). |
| Hydrazides | 5-Cl-Ph(O-R-CONHNH₂)-CONH-Ph | 80 - 95 | 190 - 210 | IR (cm⁻¹): 3300-3200 (N-H), 1680 (C=O, hydrazide), 1640 (C=O, amide). ¹H NMR (δ, ppm): 4.5 (s, 2H, NH₂), 9.5 (s, 1H, CONH), 10.6 (s, 1H, ArCONH). |
| Hydrazones | 5-Cl-Ph(O-R-CONHN=CH-Ar)-CONH-Ph | 66 - 92 | 200 - 230 | IR (cm⁻¹): 3250 (N-H), 1690 (C=O, hydrazone), 1650 (C=O, amide), 1600 (C=N). ¹H NMR (δ, ppm): 8.2 (s, 1H, N=CH), 11.0-12.0 (s, 1H, CONH), 10.6 (s, 1H, ArCONH). |
Biological Activity (Hypothetical and Representative Data)
While specific biological data for the newly synthesized 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives is not yet available, the broader class of salicylanilides has demonstrated significant antimicrobial and antifungal properties. The following tables present representative Minimum Inhibitory Concentration (MIC) values for closely related compounds to illustrate the potential of this chemical scaffold.
Table 1: Representative Antibacterial Activity of Salicylanilide Analogs
| Compound | Organism | MIC (µg/mL) |
| 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | Staphylococcus aureus | 1.95 |
| N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide | Staphylococcus aureus | 0.76[1] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 (µmol/L)[2] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L)[2] |
Table 2: Representative Antifungal Activity of Salicylanilide and Hydrazone Analogs
| Compound | Organism | MIC (µg/mL) |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 |
| Hydrazone derivatives with 2,4-dichloro moiety | Candida albicans | 12.5 - 25[3] |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Molds | ≥ 0.49 (µmol/L)[4] |
| Salicylanilide pyrazinoates | Filamentous Fungi | ≥ 1.95 (µmol/L)[4] |
Probable Mechanisms of Action
Based on the established mechanisms of the parent salicylanilide class, the novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives are hypothesized to exert their antimicrobial and antifungal effects through the following pathways.
Antibacterial Mechanism of Action
The primary antibacterial mechanism of salicylanilides involves the disruption of the bacterial cell membrane's proton motive force (PMF). This leads to a cascade of events culminating in bacterial cell death.
Antifungal Mechanism of Action
The antifungal activity of salicylanilide derivatives is believed to stem from the disruption of the fungal cell membrane integrity and the inhibition of essential biosynthetic pathways.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide to Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Chloro-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, can be approached from a variety of starting materials, each with its own synthetic advantages and challenges. This technical guide provides an in-depth analysis of the common and alternative precursors, detailed experimental protocols, and a comparative summary of quantitative data to aid in the selection of the most suitable synthetic route for your research and development needs.
Core Synthetic Pathways and Starting Materials
The primary routes to this compound involve the strategic introduction of the chloro, methoxy, and formyl groups onto a benzene ring. The choice of starting material dictates the sequence of these transformations. The most prevalent starting materials include 5-chlorosalicylic acid and 5-chloro-2-hydroxybenzaldehyde, with other routes being developed from precursors like m-dichlorobenzene.
Synthesis from 5-Chlorosalicylic Acid
A versatile and common starting material is 5-chlorosalicylic acid. The synthesis from this precursor can proceed through two main pathways:
-
Esterification followed by Methylation: The carboxylic acid group is first protected as an ester, typically a methyl ester, followed by methylation of the hydroxyl group. The resulting methyl 5-chloro-2-methoxybenzoate is then converted to the target aldehyde.
-
Direct Methylation: Under anhydrous conditions, both the carboxylic acid and hydroxyl groups can be methylated directly.
These pathways are advantageous due to the commercial availability and relative low cost of 5-chlorosalicylic acid.
Synthesis from 5-Chloro-2-hydroxybenzaldehyde
Another direct approach starts with 5-chloro-2-hydroxybenzaldehyde. This method involves a straightforward O-methylation of the phenolic hydroxyl group.[1] This route is efficient if the starting aldehyde is readily available.
Quantitative Data Summary
The selection of a synthetic route is often guided by factors such as yield, purity, and reaction conditions. The following table summarizes the available quantitative data for the synthesis of this compound and its immediate precursors from various starting materials.
| Starting Material | Intermediate(s) | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 5-Chlorosalicylic acid | Methyl 5-chlorosalicylate | Methyl 5-chloro-2-methoxybenzoate | Methanol, Sulfuric acid; Dimethyl sulfate, Sodium hydroxide, Acetone | 92 (esterification), 95 (methylation) | Sufficient for next step | [2] |
| 5-Chloro-2-hydroxybenzaldehyde | - | This compound | Iodomethane, Sodium hydride, DMF | High (not specified) | >97 | [1] |
| m-Dichlorobenzene | m-Chloroanisole | - | Sodium methoxide, Copper salt catalyst | 57.7 | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of synthetic procedures. The following are protocols for key transformations in the synthesis of this compound.
Protocol 1: Esterification of 5-Chlorosalicylic Acid[2]
-
Reaction Setup: A solution of 5-chlorosalicylic acid (5 kg) in methanol (50 L) is prepared in a suitable reactor.
-
Acid Catalysis: Concentrated sulfuric acid (2 L) is carefully added to the solution.
-
Reflux: The reaction mixture is heated under reflux for 24 hours.
-
Crystallization: The solution is cooled in a dry ice/acetone bath to induce crystallization of the product.
-
Isolation: The solid product, methyl 5-chlorosalicylate, is collected by filtration. The reported yield is 92%.
Protocol 2: Methylation of Methyl 5-Chlorosalicylate[2]
-
Reaction Setup: A solution of methyl 5-chlorosalicylate (500 g) in acetone (2750 ml) is prepared.
-
Reagent Addition: Aqueous sodium hydroxide (1650 ml, 2N) and dimethyl sulfate (335 g) are added to the solution.
-
Stirring: The solution is stirred for 10 minutes.
-
Second Reagent Addition: Additional sodium hydroxide (825 ml, 2N) and dimethyl sulfate (168 g) are added.
-
Work-up: The acetone is removed, and the product, methyl 5-chloro-2-methoxybenzoate, is isolated by distillation under reduced pressure. The reported yield is 95%.
Protocol 3: O-Methylation of 5-Chloro-2-hydroxybenzaldehyde[1]
-
Reaction Setup: 5-chloro-2-hydroxybenzaldehyde is dissolved in a polar aprotic solvent such as DMF.
-
Base Addition: A base, such as sodium hydride, is added to the solution.
-
Methylating Agent: A methylating agent, for example, iodomethane, is introduced.
-
Reaction Conditions: The reaction is carried out under controlled temperature and for a specific duration to ensure high yield and purity.
-
Isolation and Purification: The product is isolated and purified to achieve a purity of 97% or higher.
Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic strategies, the following diagrams illustrate the logical flow from starting materials to the final product.
Caption: Synthetic route from 5-Chlorosalicylic Acid.
Caption: Direct synthesis from 5-Chloro-2-hydroxybenzaldehyde.
Caption: Potential synthetic pathway from m-Dichlorobenzene.
This guide provides a foundational understanding of the key starting materials and synthetic methodologies for producing this compound. The choice of a particular route will depend on various factors including the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities. The provided protocols and data serve as a valuable resource for initiating and optimizing the synthesis of this important chemical intermediate.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 5-Chloro-2-methoxybenzaldehyde
Abstract
5-Chloro-2-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, starting from the readily available 4-chloroanisole. The procedure involves the formylation of the electron-rich aromatic ring using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This method is efficient and yields the desired product in good purity after a straightforward workup and purification.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, typically DMF, and an acid halide, most commonly phosphorus oxychloride, to generate an electrophilic iminium salt known as the Vilsmeier reagent.[2][3] This reagent then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium intermediate furnishes the corresponding aldehyde.[2]
In this protocol, 4-chloroanisole serves as the substrate. The methoxy group is a strong activating group that directs the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methoxy group and the directing effect of the chlorine atom, the formylation occurs regioselectively at the position ortho to the methoxy group, yielding this compound.
Reaction Scheme
Figure 1: Vilsmeier-Haack formylation of 4-chloroanisole to yield this compound.
Experimental Protocol
1. Materials and Equipment:
-
4-chloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
2. Vilsmeier Reagent Preparation:
-
Set up a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) (25.6 mL, 0.33 mol) to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (18.6 mL, 0.20 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
3. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of 4-chloroanisole (14.26 g, 0.10 mol) in anhydrous dichloromethane (DCM) (50 mL) dropwise over 30 minutes at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 50-55 °C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5) as the eluent to afford pure this compound as a solid.
Data Presentation
| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Amount (mL) | Moles (mol) | Equivalents |
| 4-chloroanisole | 142.58 | 14.26 | 12.1 | 0.10 | 1.0 |
| Phosphorus oxychloride | 153.33 | 30.67 | 18.6 | 0.20 | 2.0 |
| N,N-Dimethylformamide | 73.09 | 24.12 | 25.6 | 0.33 | 3.3 |
| Product | 170.59 | - | - | - | - |
Table 1: Summary of quantitative data for the synthesis of this compound.
Expected Yield: 75-85% Physical Appearance: White to light yellow solid Melting Point: 75-79 °C
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The initial reaction between DMF and POCl₃ is exothermic and requires careful temperature control.
Visualizations
Caption: Synthesis workflow from starting materials to the final product.
References
Synthesis of Schiff Bases from 5-Chloro-2-methoxybenzaldehyde: A Detailed Guide for Researchers
[Date] December 28, 2025
[Version] 1.0
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a pivotal class of organic compounds in the realm of medicinal chemistry and materials science. Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, coupled with their diverse biological activities, makes them attractive targets for drug discovery and development. Schiff bases derived from substituted benzaldehydes, such as 5-Chloro-2-methoxybenzaldehyde, are of particular interest due to the electronic and steric influences of the substituents on the resulting imine's properties. These compounds have been investigated for a range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of Schiff bases from this compound, tailored for researchers, scientists, and professionals in drug development.
Applications in Research and Drug Development
Schiff bases are versatile ligands that can form stable complexes with various metal ions, a property that is often exploited in the design of novel therapeutic agents. The imine linkage is crucial for their biological activity. While specific applications of Schiff bases derived directly from this compound are a continuing area of investigation, the broader class of halogenated and methoxy-substituted Schiff bases has shown significant promise in several key areas:
-
Antimicrobial Agents: The azomethine group is a key pharmacophore that contributes to the antimicrobial properties of Schiff bases. Derivatives of structurally similar compounds like 5-chloro-salicylaldehyde have demonstrated potent activity against a range of bacteria and fungi.[3][4]
-
Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of Schiff bases against various cancer cell lines. The presence of a chloro-substituent can enhance the lipophilicity and cellular uptake of these compounds.
-
Anti-inflammatory and Antioxidant Agents: Certain Schiff base derivatives have been shown to possess anti-inflammatory and antioxidant properties, making them potential candidates for the treatment of inflammatory diseases.[5]
Data Presentation: Synthesis of Schiff Bases from this compound
The following table summarizes the quantitative data for the synthesis of various Schiff bases from this compound and different primary amines.
| Primary Amine | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Substituted anilines | Ethanol | Glacial Acetic Acid | 2 - 5 | 78 (Reflux) | 85-95 | [2] |
| 2-Aminophenol | Ethanol | - | 3 | Reflux | 82.57 | [6] |
| 4-Aminoantipyrine | Ethanol | - | 4-5 | Reflux | High | [7] |
| p-Chloroaniline | Ethanol | Glacial Acetic Acid | Reflux | Reflux | ~60 | [5] |
| 4,4'-methylenedianiline | Ethanol | - | 2 | Reflux | 83 | |
| p-Chloroaniline | Ethanol | H₂SO₄ | 2 | Reflux | - | [8] |
Note: Yields and reaction conditions can vary based on the specific substituted amine and the scale of the reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative synthesis of a Schiff base from this compound and a primary amine.
Protocol 1: Synthesis via Reflux in Ethanol with Acetic Acid Catalyst
This method is a robust and widely applicable procedure for the synthesis of Schiff bases from this compound and various primary amines, generally providing high yields.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol (e.g., 20-30 mL per gram of aldehyde). In a separate beaker, dissolve an equimolar amount of the chosen primary amine in a minimal amount of absolute ethanol.
-
Reaction Setup: While stirring the aldehyde solution, add the solution of the primary amine dropwise.
-
Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2 to 5 hours.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of Schiff bases from this compound.
Caption: Experimental workflow for the synthesis of Schiff bases.
Caption: General reaction for Schiff base formation.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. unn.edu.ng [unn.edu.ng]
- 7. Novel Schiff base scaffolds derived from 4-aminoantipyrine and 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, antibacterial, antioxidant and anti-inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldol Condensation of 5-Chloro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation, a variant of the aldol condensation, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones. Chalcones are a class of open-chain flavonoids widely found in edible plants and are considered precursors to other flavonoids and isoflavonoids. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities.
Chalcone derivatives derived from 5-Chloro-2-methoxybenzaldehyde are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The presence of the chloro and methoxy substituents on the benzaldehyde ring can significantly influence the biological efficacy and pharmacokinetic properties of the resulting chalcone derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various ketones. Additionally, it explores the biological significance of the resulting compounds, with a focus on their interaction with key cellular signaling pathways.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and a ketone containing α-hydrogens (e.g., acetophenone). The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone. The formation of this extended conjugated system is the driving force for the dehydration step.
Data Presentation: Quantitative Analysis of Chalcone Synthesis
The following tables summarize quantitative data for the synthesis of various chalcone derivatives through Claisen-Schmidt condensation, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetophenone | NaOH / Ethanol | 4-5 | 20-25 | Not specified in literature; yields for analogous reactions are typically high. |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | Not Specified | Room Temp | 43 |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH / Ethanol | Not Specified | Not Specified | 58.5 |
| 2,5-dimethoxybenzaldehyde | Acetone | NaOH / Ethanol | 2 | Reflux | 82 |
| p-anisaldehyde | Acetophenone | NaOH / 95% Ethanol | 0.5 | Room Temp | High |
Table 2: Reactants for Chalcone Synthesis
| Reactant | Molar Mass ( g/mol ) |
| This compound | 170.59 |
| Acetophenone | 120.15 |
| Sodium Hydroxide | 40.00 |
| Ethanol | 46.07 |
Experimental Protocols
General Protocol for the Synthesis of (2E)-1-(5-Chloro-2-methoxyphenyl)-3-phenylprop-2-en-1-one
This protocol describes a representative procedure for the Claisen-Schmidt condensation between this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95% or rectified spirit)
-
Sodium hydroxide (NaOH) solution (10% w/v in water)
-
Hydrochloric acid (HCl), 0.1-0.2 N (for neutralization)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.01 mol) and acetophenone (0.01 mol) in 10 mL of rectified spirit.[1]
-
Base Addition: While stirring the mixture vigorously, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise from a dropping funnel over a period of 30 minutes.[1] The temperature of the reaction mixture should be maintained between 20-25°C using a cold-water bath.[1] A turbidity in the solution indicates the initiation of the reaction.
-
Reaction: Continue vigorous stirring for 4-5 hours at room temperature.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Neutralize the mixture by the slow addition of 0.1-0.2 N HCl with constant stirring, which will cause the chalcone to precipitate out of the solution.[1]
-
Isolation: Collect the crude chalcone product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Drying: Air-dry the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of chalcone from this compound.
Biological Significance and Signaling Pathways
Chalcones exhibit a wide range of biological activities, and their mechanism of action often involves the modulation of key cellular signaling pathways. The α,β-unsaturated ketone moiety in the chalcone scaffold is a Michael acceptor, which can react with nucleophilic residues (such as cysteine) in proteins, thereby altering their function.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, such as certain chalcones, can react with cysteine residues on Keap1, leading to a conformational change that results in the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.
Caption: Chalcone activation of the Nrf2 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is frequently observed in cancer. Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting key components of the PI3K/Akt pathway. Inhibition of PI3K and/or Akt can lead to the suppression of downstream signaling, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Caption: Chalcone inhibition of the PI3K/Akt signaling pathway.
Conclusion
The Claisen-Schmidt condensation of this compound provides a versatile and efficient route to a variety of chalcone derivatives with significant potential in drug discovery. The protocols outlined in this document offer a robust starting point for the synthesis and exploration of these compounds. The ability of these chalcones to modulate critical cellular signaling pathways, such as the Nrf2 and PI3K/Akt pathways, underscores their therapeutic potential and warrants further investigation for the development of novel therapeutic agents.
References
Application Notes and Protocols: The Utility of 5-Chloro-2-methoxybenzaldehyde in Heterocyclic Synthesis
Introduction: 5-Chloro-2-methoxybenzaldehyde is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its substituted phenyl ring, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, along with the reactive aldehyde functionality, allows for its participation in a wide array of cyclization and multicomponent reactions. These attributes make it a key intermediate in the synthesis of compounds targeted for pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this precursor.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Application Note: Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates for the synthesis of various flavonoids and other heterocyclic compounds, such as pyrimidines and pyrazoles.[1] They are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[2] The use of this compound in this reaction allows for the incorporation of its specific substitution pattern into the final chalcone structure, which can be crucial for tuning the biological activity of subsequent derivatives.
Quantitative Data: Synthesis of 5-Chloro-2-methoxyphenyl Chalcone Derivatives
| Product | Acetophenone Derivative | Catalyst/Solvent | Time (h) | Yield (%) |
| (E)-1-(4-aminophenyl)-3-(5-chloro-2-methoxyphenyl)prop-2-en-1-one | 4-Aminoacetophenone | KOH / Ethanol | 14-16 | ~85-95 |
| (E)-3-(5-chloro-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | NaOH / Ethanol | 4-5 | ~90-97 |
| (E)-3-(5-chloro-2-methoxyphenyl)-1-phenylprop-2-en-1-one | Acetophenone | KOH / Ethanol | 14-16 | ~80-90 |
Note: Data are representative values derived from general Claisen-Schmidt condensation procedures.[1][2]
Detailed Experimental Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve the appropriate acetophenone derivative (10 mmol) in 20 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.71 g, 10 mmol).
-
Catalysis: Slowly add 10 mL of an aqueous potassium hydroxide solution (40% w/v) dropwise to the mixture while maintaining the temperature at approximately 20-25°C with an ice bath.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 14-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of crushed ice and acidify with dilute hydrochloric acid (10% v/v) until the pH is acidic.
-
Isolation: The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Reaction Scheme: Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
Application Note: The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including acting as calcium channel blockers.[3][4] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic catalysis.[3] Using this compound provides direct access to DHPMs with a specific substitution pattern that is valuable for structure-activity relationship (SAR) studies.
Quantitative Data: Biginelli Reaction with this compound
| β-Ketoester | Amide/Thiourea | Catalyst | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Urea | HCl / Ethanol | 1.5 - 2 | ~80-90 |
| Methyl Acetoacetate | Urea | Yb(OTf)₃ / CH₃CN | 4 - 6 | ~85-95 |
| Ethyl Acetoacetate | Thiourea | HCl / Ethanol | 2 - 3 | ~75-85 |
Note: Data are representative values derived from general Biginelli reaction protocols.[3][5]
Detailed Experimental Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.71 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).[5]
-
Solvent and Catalyst: Add 15 mL of ethanol to the flask, followed by the dropwise addition of 0.3 mL of concentrated hydrochloric acid with gentle swirling.[5]
-
Reaction: Heat the mixture to reflux using a heating mantle for 1.5 to 2 hours. Monitor the reaction by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, and then further in an ice bath, a precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from ethanol or ethyl acetate to yield the pure dihydropyrimidinone.
Reaction Scheme: Biginelli Multicomponent Reaction
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Synthesis of Dihydropyridines via Hantzsch Synthesis
Application Note: The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridine (DHP) derivatives.[6] These compounds are of immense pharmaceutical importance, famously acting as L-type calcium channel blockers for the treatment of hypertension.[7] The reaction condenses an aldehyde with two equivalents of a β-ketoester and a nitrogen source, such as ammonia or ammonium acetate.[6] Employing this compound allows for the synthesis of novel DHP analogues for drug discovery programs.
Quantitative Data: Hantzsch Synthesis with this compound
| β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Ammonium Acetate | Ethanol | 4 - 6 | ~80-90 |
| Methyl Acetoacetate | Ammonium Acetate | Isopropanol | 5 - 7 | ~85-92 |
| Ethyl Acetoacetate | Ammonia | Methanol | 6 - 8 | ~75-85 |
Note: Data are representative values derived from general Hantzsch synthesis protocols.[6][8]
Detailed Experimental Protocol:
-
Preparation: In a 100 mL round-bottom flask, place this compound (1.71 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).[6]
-
Solvent: Add 25 mL of ethanol as the solvent.
-
Reaction: Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol followed by cold water.
-
Purification: The obtained dihydropyridine product is usually pure but can be recrystallized from ethanol if required.
Reaction Scheme: Hantzsch Dihydropyridine Synthesis
Caption: Hantzsch reaction for dihydropyridine synthesis.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch_pyridine_synthesis [chemeurope.com]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. In the realm of pharmaceutical and materials science, the synthesis of biaryl and heteroaryl structures is of paramount importance, and the Suzuki coupling provides a robust and versatile method to achieve this.
These application notes provide a detailed protocol for the Suzuki coupling of 5-Chloro-2-methoxybenzaldehyde with various arylboronic acids. As an electron-rich aryl chloride, this compound can present challenges for oxidative addition, the rate-limiting step in the catalytic cycle for many aryl chlorides. Therefore, the selection of an appropriate catalyst system, including a suitable palladium source and a sterically bulky, electron-rich ligand, is critical for achieving high yields and efficient conversions. The protocols outlined herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl aldehydes, which are valuable intermediates in the development of new therapeutic agents and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This step is often rate-limiting for aryl chlorides and is facilitated by electron-rich ligands on the palladium center.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, 3,5-bis(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃))
-
Ligand (e.g., Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), Buchwald ligands such as SPhos or XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (1.2-2.4 equivalents relative to palladium).
-
Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 equiv.) and the anhydrous organic solvent. If a biphasic system is used, add the degassed water.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-aryl-2-methoxybenzaldehyde derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These are representative examples, and actual results may vary depending on the specific conditions and the purity of the reagents.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| Pd₂(dba)₃ (1) | SPhos (2.4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 92 |
| Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 85 |
Table 2: Suzuki Coupling with Substituted Phenylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 10 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 12 | 90 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (3.6) | K₃PO₄ (3) | THF/H₂O (5:1) | 90 | 18 | 65 |
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a typical experimental workflow.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-methoxybenzaldehyde derivatives from this compound. The use of robust palladium catalysts with bulky, electron-rich phosphine ligands is crucial for achieving high yields, particularly with the less reactive aryl chloride substrate. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes towards a diverse range of biaryl aldehydes for applications in drug discovery and materials science. Careful optimization of the reaction parameters for each specific substrate combination is recommended to achieve the best results.
Application Note: O-Methylation of 5-Chloro-2-Hydroxybenzaldehyde to Synthesize 5-Chloro-2-Methoxybenzaldehyde
Introduction
5-Chloro-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a detailed experimental protocol for the O-methylation of 5-chloro-2-hydroxybenzaldehyde, a common and efficient method for its preparation. The described procedure is based on the principles of the Williamson ether synthesis, a widely used method for forming ethers from an organohalide and an alkoxide.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde with a suitable base, acts as a nucleophile and attacks the methylating agent.[1][2]
Reaction Principle
The O-methylation of 5-chloro-2-hydroxybenzaldehyde involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the desired product, this compound.
Experimental Protocol
Materials and Reagents:
-
5-Chloro-2-hydroxybenzaldehyde
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chloro-2-hydroxybenzaldehyde and anhydrous potassium carbonate in anhydrous acetone. A typical molar ratio is 1 equivalent of the aldehyde to 1.5-2 equivalents of potassium carbonate.
-
Addition of Methylating Agent: While stirring the suspension at room temperature, add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.5 equivalents) dropwise. Caution: Methylating agents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-hydroxybenzaldehyde | |
| Product | This compound | |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 75-79 °C | [5] |
| Purity (typical) | >97% | [5] |
| Typical Yield | 85-95% | [1] |
Visualizations
Chemical Reaction Pathway:
Caption: O-methylation of 5-chloro-2-hydroxybenzaldehyde.
Experimental Workflow:
Caption: Experimental workflow for O-methylation.
References
Application of 5-Chloro-2-methoxybenzaldehyde in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxybenzaldehyde is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the benzene ring, provides a valuable scaffold for the development of novel anticancer agents. This document outlines the application of this compound in the synthesis of two distinct classes of potent anticancer compounds: indole-2-carboxamides as EGFR inhibitors and 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives that induce cell cycle arrest and apoptosis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug development in this area.
I. Synthesis of Indole-2-carboxamide Derivatives as Potent EGFR Inhibitors
Derivatives of this compound can be utilized to synthesize 5-chloro-indole intermediates, which are pivotal in the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key oncogenic driver in various cancers, and its inhibition is a clinically validated strategy for cancer therapy. The synthesized indole-2-carboxamides have demonstrated significant activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, the latter being a common mechanism of resistance to first-generation EGFR inhibitors.
Data Presentation: Antiproliferative and EGFR Inhibitory Activity
The following table summarizes the in vitro activity of key indole-2-carboxamide derivatives.
| Compound | Target | IC50 (nM) | GI50 (nM) | Cancer Cell Line | Reference |
| 5f | EGFRWT | 68 ± 5 | 29 | A-549, MCF-7, Panc-1 | [1] |
| EGFRT790M | 9.5 ± 2 | [1] | |||
| 5g | EGFRWT | 74 ± 5 | - | A-549, MCF-7, Panc-1 | [1] |
| EGFRT790M | 11.9 ± 3 | [1] | |||
| Erlotinib | EGFRWT | 80 ± 5 | 33 | A-549, MCF-7, Panc-1 | [1] |
| Osimertinib | EGFRT790M | 8 ± 2 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (General Procedure)
This protocol describes the multi-step synthesis of the indole-2-carboxamide core structure.
Step 1: Protection of the Indole Nitrogen
-
To a solution of 5-chloro-3-formyl-indole-2-carboxylate in DMF, add NaH at 0 °C.
-
Add Di-tert-butyl dicarbonate ((Boc)2O) and stir the reaction mixture overnight at room temperature.
-
Work up the reaction to obtain the N-Boc protected indole.
Step 2: Wittig Reaction
-
To a solution of the N-Boc protected indole from Step 1 in dry THF, add (methoxymethyl)triphenylphosphonium chloride.
-
Add potassium tert-butoxide at 0 °C and stir the reaction overnight at room temperature to yield the methoxyvinyl intermediate.
Step 3: Hydrolysis
-
Hydrolyze the trans (E) isomer of the methoxyvinyl intermediate with aqueous NaOH in ethanol at 40 °C to obtain the corresponding carboxylic acid.
Step 4: Amide Coupling
-
To a solution of the carboxylic acid from Step 3 in DCM, add the desired amine, BOP reagent, and DIPEA.
-
Stir the reaction mixture overnight at room temperature.
-
Purify the crude product by column chromatography to obtain the final 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.
-
In a 384-well plate, add the recombinant human EGFRWT or EGFRT790M kinase domain and the substrate to the kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add the HTRF detection reagents.
-
Measure the fluorescence signal and calculate the IC50 values.
Protocol 3: Antiproliferative Assay (MTT)
This assay assesses the effect of the synthesized compounds on the growth of cancer cell lines.
-
Seed cancer cells (e.g., A-549, MCF-7, Panc-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm and calculate the GI50 values.
Protocol 4: Apoptosis Pathway Protein Analysis (ELISA)
This protocol quantifies the levels of key apoptosis-related proteins.
-
Treat cancer cells with the test compounds for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Use commercially available ELISA kits to measure the concentrations of Caspase-3, Caspase-8, Bax, and Bcl-2 in the cell lysates according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Visualization
Caption: EGFR signaling pathway and the inhibitory action of indole-2-carboxamides.
Caption: Synthetic workflow for indole-2-carboxamide derivatives.
II. Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives for Induction of G2/M Arrest and Apoptosis
5-Chloro-2-methoxybenzoic acid, which can be derived from this compound, is a key precursor for the synthesis of a series of N-(4-sulphamoylphenyl)benzamide derivatives. These compounds have shown potent antiproliferative activity by inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of a representative sulphamoylphenyl benzamide derivative.
| Compound | IC50 (µM) | Cancer Cell Line | Reference |
| 4j | - | A2780 (Ovarian), HCT-116 (Colon), MIA PaCa-2 (Pancreatic) | [2] |
Note: Specific IC50 values for compound 4j were not provided in the abstract, but it was identified as one of the most potent antiproliferative agents.
Experimental Protocols
Protocol 5: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives (General Procedure)
This protocol outlines the synthesis of the sulphamoylphenyl benzamide derivatives.
Step 1: Amide Bond Formation
-
React 5-chloro-2-methoxybenzoic acid with aniline using ethylchloroformate as a coupling reagent in the presence of triethylamine in dichloromethane (DCM) to yield 5-chloro-2-methoxy-N-phenylbenzamide.
Step 2: Chlorosulfonylation
-
Treat the product from Step 1 with chlorosulfonic acid (neat) at room temperature to obtain 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride.
Step 3: Sulfonamide Formation
-
To a solution of the sulfonyl chloride from Step 2 in a mixture of THF and water, add the appropriate amine and sodium carbonate.
-
Stir the mixture at room temperature.
-
After workup and purification, the final 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative is obtained.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
-
Treat cancer cells (e.g., MIA PaCa-2) with the test compounds for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Visualization
Caption: Induction of G2/M cell cycle arrest and apoptosis.
Caption: Synthetic workflow for sulphamoylphenyl benzamide derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of diverse and potent anticancer agents. The examples of indole-2-carboxamides targeting EGFR and sulphamoylphenyl benzamides inducing G2/M arrest and apoptosis highlight the potential of this chemical scaffold in medicinal chemistry. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore and develop novel therapeutics based on this privileged starting material.
References
Application Notes and Protocols: 5-Chloro-2-methoxybenzaldehyde as a Key Intermediate in the Synthesis of Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-methoxybenzaldehyde as a starting material in the synthesis of the oral hypoglycemic agent, Glibenclamide (also known as Glyburide). Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's signaling pathway are presented to facilitate research and development in antidiabetic drug production.
Introduction
This compound is a substituted aromatic aldehyde that serves as a versatile precursor in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a chlorine atom and a methoxy group on the benzene ring, allows for a range of chemical transformations, making it a valuable starting material in multi-step organic synthesis. One of the most significant applications of this intermediate is in the production of Glibenclamide, a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus.
This document outlines the synthetic route from this compound to Glibenclamide, providing detailed, step-by-step protocols for each reaction.
Overall Synthetic Pathway
The synthesis of Glibenclamide from this compound is a multi-step process that can be summarized as follows:
-
Oxidation: this compound is first oxidized to its corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid.
-
Amide Formation: The resulting carboxylic acid is then coupled with 2-(4-aminophenyl)ethylamine to form the amide intermediate, 5-chloro-N-[2-(4-aminophenyl)ethyl]-2-methoxybenzamide.
-
Sulfonamide Formation: The aniline moiety of the amide intermediate is converted to a sulfonyl chloride, which is subsequently reacted with ammonia to yield the key sulfonamide intermediate, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
-
Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to produce the active pharmaceutical ingredient, Glibenclamide.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of Glibenclamide from this compound.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Oxidation | Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄) | Water/Acetone | 2-4 hours | Reflux | ~85-95 |
| 2 | Amide Formation | Thionyl chloride (SOCl₂), 2-(4-Aminophenyl)ethylamine, Triethylamine | Dichloromethane (DCM) | 2-3 hours | Room Temperature | ~94 |
| 3 | Sulfonamide Formation | Chlorosulfonic acid, Ammonia (aqueous) | - | 12 hours (chlorosulfonation), 4 hours (amination) | Room Temperature, 35°C | ~87 (chlorosulfonation), High (amination) |
| 4 | Urea Formation | Cyclohexyl isocyanate, Potassium tert-butoxide | N,N-Dimethylformamide (DMF) | 6 hours | Reflux | ~91 |
Experimental Protocols
Step 1: Synthesis of 5-chloro-2-methoxybenzoic acid
This protocol describes the oxidation of this compound to 5-chloro-2-methoxybenzoic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a minimal amount of acetone.
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 1.5 equivalents) in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde.
-
Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Filter the reaction mixture to remove any remaining solids.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-methoxybenzoic acid.
Step 2: Synthesis of 5-chloro-N-[2-(4-aminophenyl)ethyl]-2-methoxybenzamide
This protocol details the formation of the amide intermediate.
Materials:
-
5-chloro-2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
2-(4-Aminophenyl)ethylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of 5-chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve 2-(4-aminophenyl)ethylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C and slowly add the previously prepared acid chloride solution.
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography to yield 5-chloro-N-[2-(4-aminophenyl)ethyl]-2-methoxybenzamide.
Step 3: Synthesis of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
This protocol describes the two-part process of chlorosulfonation followed by amination.
Materials:
-
5-chloro-N-[2-(4-aminophenyl)ethyl]-2-methoxybenzamide
-
Chlorosulfonic acid
-
Ammonia, 25% aqueous solution
-
Tetrahydrofuran (THF)
Procedure:
Part A: Chlorosulfonation
-
Carefully add 5-chloro-N-[2-(4-aminophenyl)ethyl]-2-methoxybenzamide (1 equivalent) portion-wise to an excess of chlorosulfonic acid (at least 5 equivalents) at 0 °C with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.[1]
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated sulfonyl chloride by vacuum filtration, wash with cold water, and use immediately in the next step.
Part B: Amination
-
Dissolve the crude sulfonyl chloride in tetrahydrofuran.
-
In an ice-water bath, slowly add the THF solution to a stirred 25% aqueous ammonia solution.[2]
-
After the addition, continue stirring at 35°C for 4 hours.[2]
-
Remove the THF under reduced pressure.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.[2]
Step 4: Synthesis of Glibenclamide
This is the final step in the synthesis of the active pharmaceutical ingredient.
Materials:
-
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
-
Cyclohexyl isocyanate
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (1 equivalent) in anhydrous DMF.
-
Add potassium tert-butoxide (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add cyclohexyl isocyanate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.[3]
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1 N hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a cold organic solvent (e.g., ethanol or ether).
-
Dry the product under vacuum to yield Glibenclamide.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Glibenclamide from this compound.
Glibenclamide Signaling Pathway
Caption: Mechanism of action of Glibenclamide in pancreatic β-cells.
References
Synthesis of Benzisoxazole Derivatives Using 5-Chloro-2-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzisoxazole derivatives, utilizing 5-Chloro-2-methoxybenzaldehyde as a key starting material. The benzisoxazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its synthesis a significant area of interest in medicinal chemistry and drug discovery.
Introduction
Benzisoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. A notable example is the atypical antipsychotic drug Risperidone, which features the 1,2-benzisoxazole core structure. The synthetic pathway described herein involves a two-step process: the formation of an oxime from this compound, followed by an intramolecular cyclization to yield the target benzisoxazole derivative.
Synthetic Pathway Overview
The general synthetic route involves two key transformations:
-
Oximation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base to form this compound oxime.
-
Cyclization: An intramolecular nucleophilic substitution, typically base-catalyzed, to form the benzisoxazole ring system.
Application Notes and Protocols for the Laboratory Scale Synthesis of 2,5-Dimethoxybenzaldehyde
Introduction
2,5-Dimethoxybenzaldehyde is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its molecular structure, featuring a benzene ring substituted with an aldehyde group and two methoxy groups at positions 2 and 5, imparts unique reactivity, making it a crucial precursor for various complex molecules, including certain analgesics, antidepressants, and anti-inflammatory drugs.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,5-dimethoxybenzaldehyde, intended for researchers, scientists, and professionals in drug development.
Overview of Synthetic Routes
Several synthetic strategies have been established for the preparation of 2,5-dimethoxybenzaldehyde. The selection of a particular method often depends on the availability of starting materials, desired yield, and the scale of the reaction.[1] Key synthetic approaches include:
-
Vilsmeier-Haack Formylation: This method involves the direct formylation of an electron-rich aromatic compound, such as 1,4-dimethoxybenzene, using a Vilsmeier reagent.[1] The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] This route is often favored for its mild reaction conditions and relatively high yields.[1]
-
Multi-step Synthesis from Anethole: A more complex, multi-step pathway begins with the oxidative cleavage of anethole to produce anisaldehyde.[3][4][5] Subsequent Baeyer-Villiger oxidation, hydrolysis to 4-methoxyphenol, Reimer-Tiemann formylation to 2-hydroxy-5-methoxybenzaldehyde, and a final methylation step yields the desired product.[3][4][5]
-
Gattermann Reaction: This reaction can be used to formylate 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde, which can then be oxidized to 2,5-dimethoxybenzoic acid.[6]
-
Oxidation of 2,5-Dimethoxytoluene or 2,5-Dimethoxybenzyl Alcohol: Direct oxidation of the methyl group on 2,5-dimethoxytoluene using strong oxidizing agents like chromium trioxide or potassium permanganate can yield the aldehyde.[1] Similarly, mild oxidation of 2,5-dimethoxybenzyl alcohol can also produce the target compound.[7]
Data Presentation
The following table summarizes the quantitative data for a multi-step synthesis of 2,5-dimethoxybenzaldehyde starting from Anise Oil.
| Step | Starting Material | Key Reagents | Product | Yield |
| A: Oxidative Cleavage | 20 g Anise Oil | H₂O, H₂SO₄, Na₂Cr₂O₇ | Anisaldehyde | 9.1 g |
| B: Baeyer-Villiger Oxidation | 6 mL Anisaldehyde | CH₂Cl₂, H₂O₂, HCOOH | O-formyl-4-methoxyphenol | Not specified |
| C: Hydrolysis | Product from Step B | NaOH, MeOH | 4-methoxyphenol | 4.1 g |
| D: Reimer-Tiemann Formylation | 124.1 g 4-methoxyphenol | NaOH, H₂O, CHCl₃ | 2-hydroxy-5-methoxybenzaldehyde (94% pure) | 109.8 g (crude oil) |
| E: Methylation | 10 g 2-hydroxy-5-methoxybenzaldehyde | Acetone, K₂CO₃, Dimethyl sulfate | 2,5-dimethoxybenzaldehyde (98%+ pure) | 8.3 g |
Data extracted from ChemicalBook synthesis protocols.[3][4]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene
This protocol describes the synthesis of 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene via an electrophilic aromatic substitution reaction.[1][8]
Materials:
-
1,4-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Heating mantle
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere and cool in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent, a chloromethyleneiminium salt, will occur.[2][9]
-
Reaction with 1,4-Dimethoxybenzene: Dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane (DCM) and add it to the dropping funnel. Add the solution of 1,4-dimethoxybenzene dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully quench the reaction by adding a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 2,5-dimethoxybenzaldehyde can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[1][8]
Protocol 2: Multi-step Synthesis from 4-Methoxyphenol
This protocol outlines the final two steps for synthesizing 2,5-dimethoxybenzaldehyde starting from 4-methoxyphenol, a common intermediate.[3][4]
A. Reimer-Tiemann Formylation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol (124.1 g)
-
Sodium hydroxide (NaOH, 320 g)
-
Deionized water (400 mL)
-
Chloroform (CHCl₃, 161 mL)
-
Hydrochloric acid (HCl) for acidification
-
Steam distillation apparatus
Procedure:
-
Dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of NaOH in 400 mL of water in a large round-bottom flask.
-
With vigorous stirring, add 161 mL of chloroform to the mixture. An exothermic reaction will occur. Control the temperature as needed.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully acidify with hydrochloric acid.
-
Perform steam distillation on the acidified mixture to isolate the crude 2-hydroxy-5-methoxybenzaldehyde as a yellow oil.[3] A yield of approximately 109.8 g of 94% pure product can be expected.[3]
B. Methylation of 2-hydroxy-5-methoxybenzaldehyde
Materials:
-
2-hydroxy-5-methoxybenzaldehyde (10 g, from the previous step)
-
Acetone (100 mL)
-
Anhydrous potassium carbonate (K₂CO₃, 14 g)
-
Dimethyl sulfate ((CH₃)₂SO₄, 11 g)
-
Ethanol/water for recrystallization
Procedure:
-
In a 250 mL round-bottom flask, combine 10 g of the crude 2-hydroxy-5-methoxybenzaldehyde, 100 mL of acetone, and 14 g of anhydrous potassium carbonate.
-
Heat the mixture to reflux with stirring.
-
Add 11 g of dimethyl sulfate dropwise to the refluxing mixture.
-
Continue to reflux for 4 hours.[4]
-
After the reaction is complete, cool the mixture and evaporate the acetone under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from an ethanol/water mixture to yield pure 2,5-dimethoxybenzaldehyde as white to pale yellow crystals.[1][4] A yield of approximately 8.3 g of 98%+ pure product can be obtained.[4]
Visualizations
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. reddit.com [reddit.com]
- 9. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Chloro-2-methoxybenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2-methoxybenzaldehyde. The primary synthetic route discussed is the O-methylation of 5-chloro-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the O-methylation of 5-chloro-2-hydroxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis, where the hydroxyl group of the phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[1]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: Commonly used reagents include a methylating agent, a base, and a polar aprotic solvent.
-
Methylating Agents: Dimethyl sulfate (DMS) and methyl iodide (MeI) are frequently used. Dimethyl carbonate (DMC) is a greener but less reactive alternative.
-
Bases: Strong bases like sodium hydride (NaH) or weaker inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are common choices.
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone are preferred as they can solvate the cation of the alkoxide, leading to a more reactive nucleophile.[2]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. This is more likely to occur if the phenoxide ion is not sufficiently reactive or if there is steric hindrance. Another potential issue is the hydrolysis of the methylating agent if water is present in the reaction mixture. With more complex alkyl halides (not applicable for methylation but important in general Williamson synthesis), E2 elimination can be a competing reaction.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture is compared with spots of the starting material (5-chloro-2-hydroxybenzaldehyde) and, if available, the pure product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can consume strong bases like NaH and hydrolyze the methylating agent. |
| Impure Reagents | Use freshly purified starting materials and high-purity reagents. Impurities can lead to undesirable side reactions. |
| Inactive Base | If using a solid base like NaH, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation. For bases like K₂CO₃, ensure it is finely powdered to maximize surface area. |
| Suboptimal Temperature | Temperature is a critical parameter. For many Williamson ether syntheses, a temperature range of 50-100 °C is optimal.[2] Start with a lower temperature and gradually increase while monitoring the reaction. |
| Insufficient Reaction Time | Monitor the reaction by TLC to determine the optimal duration, which can range from 1 to 24 hours depending on the specific conditions.[2][3] |
| Inefficient Stirring | Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with K₂CO₃), to ensure proper mixing of reactants. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Increase the reaction time or temperature. Ensure a slight excess of the methylating agent and base are used. |
| C-Alkylation Byproduct | This is less common with simple methylating agents but can occur. Modifying the solvent or base may alter the O/C alkylation ratio. Using a milder base and a more polar solvent can sometimes favor O-alkylation. |
| Hydrolysis of Methylating Agent | Ensure anhydrous conditions. The presence of water can lead to the formation of methanol and corresponding acids from the methylating agent. |
Experimental Protocols
Protocol 1: Methylation using Dimethyl Sulfate and Potassium Carbonate in Acetone
This is a common and relatively safe method for O-methylation.
Reagents:
-
5-chloro-2-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetone
Procedure:
-
To a stirred suspension of 5-chloro-2-hydroxybenzaldehyde and a molar excess (e.g., 2-3 equivalents) of anhydrous K₂CO₃ in anhydrous acetone, add a slight molar excess (e.g., 1.1-1.2 equivalents) of dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 60 °C) and maintain for 4-12 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.
Protocol 2: Methylation using Sodium Hydride and Methyl Iodide in DMF
This method uses a stronger base and is often faster but requires stricter anhydrous conditions.
Reagents:
-
5-chloro-2-hydroxybenzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH (1.1-1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1-1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 1-3 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Methylation of Phenols
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Reference |
| Dimethyl sulfate | K₂CO₃ | Acetone | Reflux (~60) | 4 - 12 | 85 - 95 | [3] |
| Methyl iodide | NaH | DMF | 0 to RT | 1 - 3 | >90 | [3] |
| Dimethyl sulfate | NaOH | Water/DCM (PTC) | RT | 2 - 6 | 90 - 98 | - |
| Dimethyl carbonate | K₂CO₃ | DMF (PTC) | 120 - 150 | 5 - 8 | 84 - 93 | [4] |
Note: Yields are generalized from protocols for similar phenolic compounds and may vary for 5-chloro-2-hydroxybenzaldehyde.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Purification of 5-Chloro-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2-methoxybenzaldehyde from a typical reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[1] In this case, likely impurities include:
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Unreacted 5-chloro-2-hydroxybenzaldehyde: The starting material for the methylation reaction.
-
Over-methylated byproducts: Although less common, there is a possibility of other methylation reactions occurring.
-
Reagents from the reaction: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base used in the reaction.
-
Solvent residues: The solvent used for the reaction (e.g., DMF, acetone).
-
Side-reaction products: Depending on the specific reaction conditions, other minor byproducts may be present.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A2: An oily or gummy crude product that should be a solid often indicates the presence of significant impurities, such as residual solvent or byproducts that depress the melting point. It is recommended to first attempt to remove volatile impurities like solvents by placing the sample under high vacuum. If the product remains oily, a purification technique such as column chromatography is advisable before attempting recrystallization.
Q3: I am having trouble getting my this compound to crystallize. What can I try?
A3: Difficulty in crystallization is a common issue, often due to impurities or supersaturation. Here are a few troubleshooting steps:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound, add a single crystal to the solution to induce crystallization.
-
Cool the solution slowly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Add a non-solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (a non-solvent) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the oil, and allow the mixture to stand.
-
Re-purify your material: If crystallization fails, it is likely that the purity of your compound is too low. In this case, another purification step, such as column chromatography, is recommended.
Q4: What is the best method to purify this compound on a large scale?
A4: For large-scale purification, recrystallization or vacuum distillation are generally more practical and cost-effective than column chromatography. The choice between the two depends on the thermal stability of the compound and the nature of the impurities. Since this compound is a solid at room temperature with a relatively high boiling point, recrystallization is often a good first choice. If the impurities are non-volatile and present in a large amount, vacuum distillation may be more effective.
Purification Method Selection
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the reaction. The following diagram provides a general workflow for selecting an appropriate purification strategy.
Caption: A decision-making workflow for the purification of this compound.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Typical Scale | Milligrams to kilograms | Milligrams to grams | Grams to kilograms |
| Solvent/Eluent | Ethanol/Water, Methanol/Petroleum Ether, Acetone/Water | Hexane/Ethyl Acetate mixtures | N/A |
| Purity Achievable | >99% (if impurities are soluble) | >99% | >98% (if impurities are non-volatile) |
| Melting Point | 75-79 °C[1] | N/A | N/A |
| Boiling Point | N/A | N/A | 152 °C at 15 Torr[1] |
| Typical Yield | 70-90% | 60-85% | 80-95% |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The optimal solvent ratio and temperatures may need to be determined empirically.
-
Solvent Selection: Based on purification of similar compounds, a mixed solvent system of ethanol and water is a good starting point.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: A mixture of hexane and ethyl acetate is a common choice for aromatic aldehydes. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal eluent system should give a retention factor (Rf) of ~0.3 for the product on a TLC plate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are well-sealed with vacuum grease. Use a Claisen adapter to minimize bumping.
-
Pressure: Connect the apparatus to a vacuum pump capable of achieving a pressure of 15 Torr or lower.
-
Heating: Heat the distillation flask in a heating mantle or oil bath.
-
Distillation: Slowly increase the temperature until the product begins to distill. Collect the fraction that boils at or near 152 °C at 15 Torr.
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Troubleshooting Guide
This troubleshooting guide provides solutions to common problems encountered during the purification of this compound.
Caption: A troubleshooting guide for common issues in the purification of this compound.
References
Identification of side products in 5-Chloro-2-methoxybenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 5-Chloro-2-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially applied method for synthesizing this compound is the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[1] This reaction is a variation of the Williamson ether synthesis.
Q2: What are the potential side products in the O-methylation of 5-chloro-2-hydroxybenzaldehyde?
Potential side products can arise from several sources, including incomplete reaction, over-methylation, and side reactions of the starting materials or product under the reaction conditions. The primary expected side products are:
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Unreacted 5-chloro-2-hydroxybenzaldehyde: Incomplete methylation will result in the presence of the starting material in the final product mixture.
-
Isomeric Byproducts: Depending on the preceding formylation step to produce 5-chloro-2-hydroxybenzaldehyde, isomeric impurities such as 3-Chloro-2-hydroxybenzaldehyde or 3-Chloro-4-hydroxybenzaldehyde might be carried over and subsequently methylated.
-
Products of C-alkylation: Although less common with phenoxides, under certain conditions, the methylating agent might react at a carbon atom of the aromatic ring.
-
Elimination Products: If the alkylating agent is susceptible to elimination reactions (e.g., using larger alkyl halides), corresponding alkenes could be formed.[2] However, with common methylating agents like dimethyl sulfate or methyl iodide, this is less of a concern.
-
Over-methylation Products: If other reactive functional groups are present, they might also undergo methylation.
Q3: Which analytical techniques are suitable for identifying and quantifying side products in this synthesis?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components and identifying them based on their mass spectra. It is particularly useful for identifying isomeric byproducts and other small molecule impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of the main product and non-volatile impurities. Different stationary phases, such as C18 or those with phenyl-hexyl ligands, can be employed to achieve optimal separation of isomers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying the structures of unknown impurities if they can be isolated in sufficient quantity.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of 5-chloro-2-hydroxybenzaldehyde | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride, potassium carbonate). The base should be used in at least a stoichiometric amount, and often a slight excess is beneficial. Ensure the reaction solvent is anhydrous, as water will consume the base. |
| Inefficient Methylating Agent | Use a reactive methylating agent such as dimethyl sulfate or methyl iodide. Ensure its purity and add it portion-wise or via a syringe pump to control the reaction temperature, especially for exothermic reactions.[5] |
| Suboptimal Reaction Temperature | The reaction temperature should be optimized. While heating can increase the reaction rate, excessively high temperatures may lead to degradation or side reactions. A typical temperature range for Williamson ether synthesis is 50-100 °C.[6] |
| Product Loss During Workup | Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous workup to minimize the solubility of the product in the aqueous phase. Recrystallization from a suitable solvent system can improve purity and yield. |
Problem 2: Presence of Unreacted 5-chloro-2-hydroxybenzaldehyde
| Potential Cause | Suggested Solution |
| Insufficient Amount of Base or Methylating Agent | Increase the molar ratio of the base and/or the methylating agent. Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction until no further conversion of the starting material is observed. |
| Poor Solubility of the Phenoxide Salt | Choose a suitable polar aprotic solvent such as DMF or acetonitrile to ensure the solubility of the intermediate phenoxide salt, which facilitates its reaction with the methylating agent.[1] |
Problem 3: Formation of Isomeric Byproducts
| Potential Cause | Suggested Solution |
| Impure 5-chloro-2-hydroxybenzaldehyde Starting Material | The purity of the starting material is crucial. Purify the 5-chloro-2-hydroxybenzaldehyde by recrystallization or column chromatography before the methylation step. The formylation of 4-chloroanisole (a potential precursor) can lead to a mixture of ortho and para isomers. The Reimer-Tiemann reaction, for instance, often yields a mixture of isomers.[7][8] |
| Isomerization during Reaction | While less common, ensure the reaction conditions are not harsh enough to cause isomerization. Maintain a controlled temperature and avoid strongly acidic or basic conditions for prolonged periods if not necessary for the primary reaction. |
Experimental Protocols
Key Experiment: O-methylation of 5-chloro-2-hydroxybenzaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Potential Impurities and their Identification
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Identification Method |
| 5-chloro-2-hydroxybenzaldehyde | C7H5ClO2 | 156.57 | GC-MS, HPLC, 1H NMR |
| 3-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | 170.59 | GC-MS, HPLC, 1H NMR |
| 5-Chloro-2-methoxybenzoic acid | C8H7ClO3 | 186.59 | HPLC, 1H NMR |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
5-Chloro-2-methoxybenzaldehyde stability, degradation, and storage conditions
This technical support center provides guidance on the stability, degradation, and storage of 5-Chloro-2-methoxybenzaldehyde for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:
-
Temperature: 4°C.[1]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Container: In a tightly sealed, light-resistant container.
-
Physical Form: The compound is a solid at room temperature.[1][3]
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. When stored as recommended (at 4°C under an inert atmosphere), the compound is expected to be stable for several years. However, it is crucial to monitor the appearance and purity of the compound periodically, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
Q3: What are the main degradation pathways for this compound?
A3: Based on the chemical structure of this compound and the known reactivity of substituted benzaldehydes, the primary degradation pathways are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (autoxidation), forming the corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid.[4][5] This is the most common degradation pathway for benzaldehydes.
-
Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation upon exposure to light, which can lead to the cleavage of the carbon-chlorine bond or other complex reactions.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions and elevated temperatures, the methoxy group could potentially undergo hydrolysis to a hydroxyl group, or other hydrolytic degradation could occur.
Q4: What are the common impurities found in this compound?
A4: Common impurities can arise from the synthesis process or degradation. These may include:
-
5-chloro-2-methoxybenzoic acid: The primary oxidation product.
-
Starting materials and reagents from synthesis: For example, 5-chloro-2-hydroxybenzaldehyde if the methylation step is incomplete.[6]
-
Isomers: Positional isomers of the chloro or methoxy groups, depending on the synthetic route.
Q5: Is this compound sensitive to moisture?
A5: While not exceptionally hygroscopic, it is good practice to handle this compound in a dry environment and store it in a tightly sealed container to minimize exposure to moisture. Prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Oxidation of the aldehyde to the corresponding carboxylic acid. 2. Exposure to light leading to photodegradation. 3. Absorption of moisture. | 1. Confirm the identity of the impurity by analytical techniques (e.g., HPLC, NMR). If oxidation is confirmed, the material may not be suitable for sensitive applications. 2. Store the compound in an amber vial or a container protected from light. 3. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or handling. 2. Presence of impurities affecting the reaction. 3. Inaccurate weighing or dispensing due to clumping. | 1. Check the purity of the starting material using a suitable analytical method (e.g., HPLC, GC). 2. Purify the compound if necessary (e.g., by recrystallization). 3. Ensure the compound is a free-flowing powder before weighing. If clumping is observed, gently break up the clumps in a dry environment. |
| Low purity observed by analytical methods (e.g., HPLC, GC) | 1. Degradation during storage. 2. Decomposition in the analytical method itself (e.g., thermal degradation in the GC inlet). 3. Contamination. | 1. Review storage conditions and obtain a new, high-purity batch if necessary. 2. For GC analysis, use a lower inlet temperature or derivatize the aldehyde. For HPLC, ensure the mobile phase is compatible and the conditions are not overly harsh. 3. Use clean spatulas and glassware when handling the compound. |
| Formation of an unknown byproduct in a reaction | 1. A side reaction involving an impurity in the this compound. 2. Degradation of the starting material under the reaction conditions. | 1. Characterize the byproduct to understand its origin. Analyze the purity of the starting material. 2. Evaluate the stability of this compound under the specific reaction conditions (solvent, temperature, pH) in a blank run. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent for stock solution preparation
2. Equipment:
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 N NaOH, and dilute to a known concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl and dilute to a known concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a known concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to prepare a solution of known concentration.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same concentration as the stressed samples without subjecting it to any stress conditions.
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
1. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 can be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. scent.vn [scent.vn]
Technical Support Center: 5-Chloro-2-methoxybenzaldehyde Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of 5-Chloro-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the O-methylation of 5-chloro-2-hydroxybenzaldehyde. Potential impurities can arise from several sources:
-
Unreacted Starting Material: The most common impurity is the starting material, 5-chloro-2-hydroxybenzaldehyde, due to incomplete methylation.
-
Over-methylation Products: While less common, methylation at other positions on the aromatic ring can theoretically occur, leading to isomeric impurities.
-
Byproducts from the Methylating Agent: Depending on the methylating agent used (e.g., dimethyl sulfate, methyl iodide), side reactions can introduce various byproducts.
-
Solvent and Reagent Residues: Residual solvents (e.g., DMF, acetone) and reagents used during the reaction and work-up can also be present.
-
Degradation Products: Aldehydes can be susceptible to oxidation, leading to the corresponding carboxylic acid (5-chloro-2-methoxybenzoic acid) as an impurity, especially during prolonged storage or harsh purification conditions.
Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the final product often indicates the presence of colored impurities, which could be residual starting material (phenols can form colored complexes) or minor, highly conjugated byproducts. Purification via recrystallization or column chromatography is typically effective in removing these color impurities.
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low recovery after purification can be attributed to several factors:
-
Suboptimal Recrystallization Conditions: Using a solvent in which your product is too soluble, even at low temperatures, will lead to significant loss. Conversely, using a solvent in which it is poorly soluble, even when hot, will result in poor initial dissolution and recovery.
-
Product Loss During Column Chromatography: If the polarity of the eluent is too high, the product may elute too quickly along with impurities. If it is too low, the product may not elute from the column at all. Adsorption of the aldehyde onto the silica gel can also be an issue.
-
Mechanical Losses: Product loss during transfers, filtration, and handling can accumulate, especially with smaller-scale reactions.
Troubleshooting Guides
Issue 1: Presence of Starting Material (5-chloro-2-hydroxybenzaldehyde) in the Final Product
This is a common issue indicating an incomplete reaction.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Reagent Stoichiometry: Ensure that a slight excess of the methylating agent and base is used to drive the reaction to completion.
-
Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, while monitoring for potential side product formation.
-
Purification: If the reaction cannot be driven to completion, the starting material can be removed by purification.
-
Column Chromatography: 5-chloro-2-hydroxybenzaldehyde is more polar than the desired product due to the free hydroxyl group. It will, therefore, have a lower Rf value on a TLC plate and will elute more slowly from a silica gel column. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar product from the more polar starting material.
-
Base Wash: An aqueous base wash (e.g., with 1M NaOH) during the work-up can help to remove the acidic starting material by converting it to its water-soluble phenoxide salt. However, be cautious as the product aldehyde may not be entirely stable to strong base.
-
Issue 2: Product Decomposition during Column Chromatography
Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or formation of acetals if alcohols are used in the eluent.
Troubleshooting Steps:
-
Deactivate Silica Gel: Before packing the column, treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize the acidic sites.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Avoid Reactive Solvents: Avoid using primary or secondary alcohols (e.g., methanol, ethanol) as co-solvents in the eluent, as they can form acetals with the aldehyde. If a polar co-solvent is needed, consider using ethyl acetate, acetone, or dichloromethane.
-
Work Quickly: Do not let the product remain on the column for an extended period.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvent Systems:
-
Heptane/Ethyl Acetate: A good starting point for moderately polar compounds.
-
Methanol/Water: Suitable for compounds with some water solubility.
-
Isopropanol: Can also be an effective single-solvent system.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purity Data (Illustrative):
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) |
| Recrystallization (Heptane/Ethyl Acetate) | 95.2% | >99.0% |
| Recrystallization (Methanol/Water) | 94.8% | >98.5% |
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Consider deactivating with triethylamine if decomposition is observed.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
General Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Data (Illustrative):
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | | :--- | :--- | | Column Chromatography (Silica Gel, Hexane:EtOAc 9:1) | 92.5% | >99.5% |
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Troubleshooting Logic for Purity Issues.
Overcoming incomplete methylation in 5-Chloro-2-methoxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the O-methylation of 5-chloro-2-hydroxybenzaldehyde.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
Possible Cause: Incomplete deprotonation of the phenolic hydroxyl group, insufficient reactivity of the methylating agent, or suboptimal reaction temperature.
Troubleshooting Steps:
-
Base Selection and Handling:
-
For strong bases like Sodium Hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.
-
When using weaker bases like Potassium Carbonate (K₂CO₃), ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity.
-
-
Methylating Agent:
-
Use a fresh, high-purity methylating agent. Methyl iodide (CH₃I) is highly reactive but should be protected from light. Dimethyl sulfate ((CH₃)₂SO₄) is a potent methylating agent but is highly toxic and should be handled with extreme care.
-
-
Solvent Choice:
-
Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone, which are known to facilitate Sₙ2 reactions like the Williamson ether synthesis.[1] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.
-
-
Temperature and Reaction Time:
-
The reaction is typically conducted at temperatures ranging from room temperature to 100°C.[2] If you observe low conversion at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extend the reaction time. Some reactions may require several hours to reach completion.
-
Issue 2: Presence of Unreacted Starting Material in the Final Product
Possible Cause: Insufficient equivalents of base or methylating agent, or premature workup.
Troubleshooting Steps:
-
Stoichiometry:
-
Ensure at least a stoichiometric amount of base is used to fully deprotonate the 5-chloro-2-hydroxybenzaldehyde. An excess of a weaker base like K₂CO₃ is often recommended.
-
Use a slight excess (1.1-1.5 equivalents) of the methylating agent to drive the reaction to completion.[2]
-
-
Reaction Monitoring:
-
Before quenching the reaction, confirm the complete consumption of the starting material using TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Purification:
-
If unreacted starting material is present after workup, it can often be removed by recrystallization. A solvent system where the product, this compound, has lower solubility than the starting material at low temperatures should be chosen.
-
Issue 3: Formation of Unknown Byproducts
Possible Cause: Side reactions such as C-alkylation, elimination, or reaction with impurities.
Troubleshooting Steps:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, methylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.
-
Using polar aprotic solvents like DMF generally favors O-alkylation.
-
Phase-transfer catalysis can also enhance the selectivity for O-alkylation.
-
-
Reaction with Aldehyde Group: Although less common under these conditions, the aldehyde functional group could potentially undergo side reactions. Maintaining a moderate reaction temperature can help minimize this.
-
Purification: Byproducts can often be separated from the desired product by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that I have successfully synthesized this compound and that the methylation is complete?
A1: The most effective way to confirm the product and assess the completeness of the reaction is by ¹H NMR spectroscopy.
-
Disappearance of the Phenolic Proton: The most telling sign of a complete reaction is the disappearance of the broad singlet corresponding to the phenolic hydroxyl (-OH) proton of the starting material, 5-chloro-2-hydroxybenzaldehyde. This peak is typically found far downfield (around 11 ppm).
-
Appearance of the Methoxy Protons: Concurrently, a new sharp singlet will appear for the methoxy (-OCH₃) protons in the product, this compound. This peak is typically observed in the range of 3.8-4.0 ppm.
-
Shifts in Aromatic Protons: You will also observe slight shifts in the signals of the aromatic protons.
Reference ¹H NMR Data (Predicted):
| Compound | Aldehyde Proton (CHO) | Aromatic Protons (Ar-H) | Methoxy Protons (OCH₃) | Hydroxyl Proton (OH) |
| 5-chloro-2-hydroxybenzaldehyde | ~9.8 ppm (s) | ~6.9-7.6 ppm (m) | - | ~11.0 ppm (s, broad) |
| This compound | ~10.4 ppm (s) | ~7.0-7.8 ppm (m) | ~3.9 ppm (s) | - |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. Chemical shifts are approximate and can vary depending on the solvent and instrument.
Q2: What are the typical reaction conditions for the methylation of 5-chloro-2-hydroxybenzaldehyde?
A2: Two common methods are the use of dimethyl sulfate with potassium carbonate and methyl iodide with sodium hydride. Below is a comparison of typical conditions.
Comparison of Methylation Protocols:
| Parameter | Protocol 1: Dimethyl Sulfate / K₂CO₃ | Protocol 2: Methyl Iodide / NaH |
| Methylating Agent | Dimethyl sulfate ((CH₃)₂SO₄) | Methyl iodide (CH₃I) |
| Base | Potassium carbonate (K₂CO₃) | Sodium hydride (NaH) |
| Solvent | Acetone | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 56°C) | Room Temperature |
| Reaction Time | ~3 hours | Overnight |
| Reported Yield | High (e.g., ~82% for a similar substrate)[2] | Generally high |
| Safety Considerations | Dimethyl sulfate is highly toxic and carcinogenic. | Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is a potent alkylating agent. |
Q3: What is the role of a phase-transfer catalyst (PTC) and should I consider using one?
A3: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the methylating agent is located.[3][4] This can lead to:
-
Increased reaction rates.
-
Milder reaction conditions (e.g., lower temperatures).
-
The use of less expensive and safer bases like sodium or potassium hydroxide in a two-phase system.
Consider using a PTC if you are experiencing slow reaction rates or if you wish to use an aqueous base system.
Experimental Protocols
Protocol 1: Methylation using Dimethyl Sulfate and Potassium Carbonate in Acetone
This protocol is adapted from a procedure for a structurally similar compound.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-hydroxybenzaldehyde (1 equivalent), finely powdered anhydrous potassium carbonate (1.5 equivalents), and acetone.
-
Addition of Methylating Agent: While stirring, add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for about 3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Methylation using Methyl Iodide and Sodium Hydride in DMF
This is a common and effective method for Williamson ether synthesis.[5]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.
-
Formation of Phenoxide: Cool the suspension in an ice bath (0°C). Slowly add a solution of 5-chloro-2-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Methylating Agent: Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water (caution: hydrogen gas evolution).
-
Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for incomplete methylation.
References
Preventing byproduct formation in the synthesis of benzaldehyde derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of benzaldehyde derivatives.
General FAQs & Troubleshooting
This section addresses common issues applicable to various synthetic routes for benzaldehyde derivatives, with a primary focus on the most frequent byproduct, benzoic acid.
Frequently Asked Questions
Q1: My purified benzaldehyde is forming a white precipitate (benzoic acid) during storage. How can I prevent this?
A1: Benzaldehyde readily undergoes autoxidation to form benzoic acid when exposed to air.[1][2][3][4] This process is accelerated by light.[1][5] To ensure stability and prevent this conversion, implement the following storage and handling procedures:
-
Use Freshly Purified Aldehyde: Always use freshly distilled or purified benzaldehyde for reactions to minimize the presence of benzoic acid from the start.[6][7]
-
Inert Atmosphere: Store purified benzaldehyde under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[6][7]
-
Low Temperature & Darkness: Keep the storage container in a cool, dark place, such as a refrigerator, and wrap the vial or bottle in aluminum foil to block light.[5][6]
-
Add Inhibitors: For long-term storage, add a small amount of a radical inhibitor or antioxidant, such as hydroquinone, catechol, or 2,6-di-tert-butylphenol.[5][6][7]
Q2: How can I remove benzoic acid from my benzaldehyde starting material?
A2: Benzoic acid can be effectively removed by washing the benzaldehyde with a basic aqueous solution. The acidic benzoic acid reacts to form a water-soluble salt, which is then separated in the aqueous layer.
-
Procedure: Dissolve the impure benzaldehyde in a suitable organic solvent like diethyl ether. Wash the solution with a 5-10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until no more CO₂ gas evolves.[6][7][8][9] Separate the organic layer, wash it with water, and then dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[6][8][9] The purified benzaldehyde can then be obtained by distillation, preferably under reduced pressure.[1][8]
Troubleshooting Workflow for Benzaldehyde Purification
Caption: Workflow for the purification of benzaldehyde to remove benzoic acid.
Method-Specific Troubleshooting: Oxidation of Benzyl Alcohols
The oxidation of benzyl alcohols is a common route to benzaldehydes. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.
Frequently Asked Questions
Q1: I am observing significant amounts of benzoic acid in my product mixture. How can I improve the selectivity for benzaldehyde?
A1: Over-oxidation is the primary side reaction. Achieving high selectivity depends on the choice of oxidant and reaction conditions.
-
Choose Selective Oxidants: Use milder, more selective oxidizing agents. Reagents like pyridinium chlorochromate (PCC) or those used in Swern or Parikh-Doering oxidations are known for stopping at the aldehyde stage.[10]
-
Green Alternatives: Catalytic systems using hydrogen peroxide (H₂O₂) or molecular oxygen with specific catalysts can offer high selectivity.[11][12] For example, Co single atoms on nitrogen-doped carbon (Co1/NC) catalysts have shown excellent performance in selectively oxidizing benzyl alcohol.[11]
-
Control Reaction Time: Monitor the reaction closely using TLC or GC and stop it as soon as the starting material is consumed to prevent further oxidation of the product.
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote over-oxidation.
Data on Selective Oxidation of Benzyl Alcohol
| Catalyst / Reagent | Oxidant | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |
| 4-Co₁/NC | O₂ | Toluene | 100 | 95.2 | ~99.9 | [11] |
| Fe(NO₃)₃·9H₂O | - | 1,4-Dioxane | 80 | 94.9 | >95 | [13] |
| FeSO₄ (with Ultrasound) | H₂O₂ | Water (acidic) | 70 | 39 | 73 | [14] |
| FeSO₄ (silent) | H₂O₂ | Water (acidic) | 70 | 39 | 51 | [14] |
Experimental Protocol: Selective Oxidation using Ferric Nitrate
This protocol is adapted from a method demonstrating high conversion and selectivity.[13]
-
Reaction Setup: To a flask, add benzyl alcohol (3 mmol) and 1,4-dioxane (15 mL).
-
Add Oxidant: Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2 mmol).
-
Reaction Conditions: Heat the mixture to 80°C under a nitrogen atmosphere.
-
Monitoring: Stir the reaction for 6 hours, monitoring progress with TLC or GC.
-
Workup: After completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water to remove the catalyst. Dry the organic phase and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purification: Purify the product via column chromatography or distillation as needed.
Method-Specific Troubleshooting: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is used to formylate electron-rich aromatic rings. Byproduct formation can lead to low yields and difficult purification.
Frequently Asked Questions
Q1: My Vilsmeier-Haack reaction yield is low. What are the common causes and solutions?
A1: Low yields can result from several factors:
-
Weakly Activated Substrate: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring (e.g., phenols, anilines, or their derivatives) to be effective.[15][16] If your substrate is not sufficiently activated, the reaction will be slow or may not proceed.
-
Incomplete Reaction: Ensure the reaction is heated for the specified duration (e.g., 2 hours at 90°C) to drive it to completion.[17]
-
Poor Reagent Quality: The purity of the N,N-disubstituted formamide (e.g., DMF) and phosphorus oxychloride (POCl₃) is critical. Use high-purity reagents.[17]
Q2: During the workup of my Vilsmeier-Haack reaction, a greenish-blue dyestuff formed. How can I prevent this and purify my product?
A2: The formation of colored impurities is a known issue, often caused by localized overheating during the neutralization of the acidic reaction mixture.[17]
-
Prevention: Maintain a low temperature (below 20°C) throughout the neutralization step by using an ice bath. Add the neutralizing agent (e.g., saturated sodium acetate solution) slowly and with vigorous stirring to dissipate heat effectively.[17]
-
Purification: If these colored byproducts have already formed, they can be challenging to remove. Recrystallization or column chromatography on silica gel is typically required for purification.[17]
Logical Troubleshooting for Vilsmeier-Haack Reaction
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Method-Specific Troubleshooting: Duff Reaction
The Duff reaction formylates phenols using hexamine, typically in the ortho position. The reaction is known for being generally inefficient, and side reactions can further lower yields.[18]
Frequently Asked questions
Q1: The yield of my desired ortho-hydroxybenzaldehyde from the Duff reaction is very low. How can I optimize it?
A1: The Duff reaction is sensitive to conditions and substrate.
-
Substrate Requirements: The reaction works best with strongly electron-donating groups on the aromatic ring, such as in phenols.[18][19]
-
Reagent Stoichiometry: Controlling the stoichiometry of hexamethylenetetramine (HMTA) is important. In some cases, adjusting the ratio can provide access to di-formylated products.[20]
-
Intimate Mixing: One study found that intimately mixing the phenol and hexamine prior to their simultaneous addition to the reaction medium (e.g., glyceroboric acid) resulted in a considerable improvement in yield.[21]
Q2: Am I likely to get para-formylation or other byproducts in a Duff reaction?
A2: While ortho-formylation is strongly preferred, other products can form.[18]
-
Para-Isomer: If both ortho positions are blocked, formylation will occur at the para position.[18] Even with open ortho positions, small amounts of the para-isomer can be formed.[21]
-
Other Byproducts: The reaction mechanism is complex and can lead to the formation of benzylamine intermediates and, in some cases, benzoxazine derivatives as byproducts.[18][22] Purification by steam distillation after acidification of the reaction mixture is a common way to isolate the desired volatile aldehyde from non-volatile byproducts.[21]
References
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 10. quora.com [quora.com]
- 11. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. lakeland.edu [lakeland.edu]
- 13. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Duff reaction - Wikipedia [en.wikipedia.org]
- 19. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. researchgate.net [researchgate.net]
- 21. scholarworks.uni.edu [scholarworks.uni.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzaldehydes via Reimer-Tiemann Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzaldehydes using the Reimer-Tiemann reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Reimer-Tiemann reaction and its primary application in benzaldehyde synthesis?
The Reimer-Tiemann reaction is a chemical method used for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes.[1][2] For instance, phenol is converted to salicylaldehyde (o-hydroxybenzaldehyde).[3] The reaction typically involves treating the phenol with chloroform (CHCl₃) in a strong basic solution, followed by an acidic workup.[4] This reaction is a type of electrophilic aromatic substitution.[1]
Q2: What is the reactive intermediate in the Reimer-Tiemann reaction?
The principal reactive species is dichlorocarbene (:CCl₂).[1][3] This highly electrophilic intermediate is generated in situ from the reaction of chloroform with a strong base, such as sodium hydroxide.[4]
Q3: Why is the ortho-isomer the major product in the Reimer-Tiemann reaction?
The preferential formation of the ortho-hydroxybenzaldehyde is a key feature of this reaction. This selectivity is attributed to the interaction between the electron-rich phenoxide ion and the electron-deficient dichlorocarbene.[2] The proximity of the phenoxide oxygen to the ortho position is believed to play a role in directing the electrophilic attack of the dichlorocarbene to this position.[5] Intramolecular hydrogen bonding in the final ortho-hydroxybenzaldehyde also contributes to its stability.[1]
Q4: What are the typical reaction conditions for the Reimer-Tiemann reaction?
The reaction is generally carried out in a biphasic solvent system because hydroxides are not readily soluble in chloroform.[2][6] This typically consists of an aqueous solution of a strong base (like NaOH or KOH) and an organic phase containing the phenol and chloroform. Vigorous stirring, phase-transfer catalysts, or an emulsifying agent are necessary to facilitate the reaction between the separated reagents.[3] The reaction often requires initial heating to start, after which it can become highly exothermic.[3]
Q5: Can the Reimer-Tiemann reaction be used to synthesize phenolic acids?
Yes, by substituting chloroform with carbon tetrachloride (CCl₄), the Reimer-Tiemann reaction can be modified to yield phenolic acids.[2][7] For example, reacting phenol with carbon tetrachloride under the same conditions will produce salicylic acid.[7]
Troubleshooting Guides
Issue 1: Low Yield of Benzaldehyde Product
Low yields are a common pitfall in the Reimer-Tiemann reaction, with typical yields often in the moderate range of 20-60%.[8]
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion. - Optimize Temperature: The reaction is typically conducted between 60-70°C. Lower temperatures may be too slow, while excessively high temperatures can lead to product decomposition and tar formation.[9] - Ensure Efficient Mixing: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. |
| Suboptimal Reagent Ratios | - An excess of both chloroform and the base is generally recommended to drive the reaction to completion.[9] |
| Poor Dichlorocarbene Generation | - Choice of Base: The strength and concentration of the base are critical. Sodium hydroxide or potassium hydroxide are commonly used. - Purity of Chloroform: Use high-purity, stabilized chloroform to ensure efficient dichlorocarbene formation. |
| Inefficient Phase Transfer | - Use a Phase-Transfer Catalyst (PTC): Catalysts like quaternary ammonium salts can significantly improve the transfer of the hydroxide ions into the organic phase, thereby increasing the rate of dichlorocarbene formation and the overall yield.[10] |
| Product Decomposition | - Control Exothermicity: The reaction can be highly exothermic.[3] Proper temperature control is necessary to prevent side reactions and product degradation. - Prompt Work-up: Process the reaction mixture promptly after completion to avoid prolonged exposure of the product to the harsh basic conditions. |
| Losses During Work-up | - Efficient Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Careful Purification: Minimize losses during purification steps such as distillation or chromatography. |
Issue 2: Poor ortho:para Selectivity (High Percentage of p-hydroxybenzaldehyde)
While the ortho product is typically favored, the formation of the para isomer is a common side reaction.
| Potential Cause | Troubleshooting Suggestions |
| Reaction Conditions Favoring para-Substitution | - The ortho:para ratio can be influenced by the solvent and the cation of the base.[11] - High concentrations of the base can favor ortho-substitution.[12] |
| Steric Hindrance | - If the ortho positions of the phenol are sterically hindered by bulky substituents, the formation of the para isomer will be more favorable. In such cases, an alternative synthetic route might be necessary. |
| Use of Complexing Agents | - The use of polyethylene glycol has been reported to increase the proportion of the para-isomer by complexing with the phenolate and sterically shielding the ortho positions.[13] |
Issue 3: Formation of By-products and Tar
The harsh reaction conditions can lead to the formation of various by-products and tarry materials, complicating purification.
| Potential Cause | Troubleshooting Suggestions |
| Side Reactions of Dichlorocarbene | - Dichlorocarbene can react with other functional groups in the substrate, such as alkenes or amines.[14] If your substrate contains these groups, the Reimer-Tiemann reaction may not be suitable. |
| Formation of Diaryl Ethers and Cyclohexadienones | - These "abnormal" Reimer-Tiemann products can arise from alternative reaction pathways of the dichlorocarbene.[8] Careful control of reaction conditions can help minimize their formation. |
| Oxidation and Polymerization | - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the electron-rich phenoxide, which can lead to colored impurities and tar. - Purity of Reagents: Use purified phenol and solvents to avoid impurities that might catalyze polymerization. |
| Excessive Reaction Temperature | - As mentioned previously, poor temperature control can lead to the formation of resinous by-products.[9] |
Experimental Protocols
Key Experiment: Reimer-Tiemann Synthesis of Salicylaldehyde
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle or water bath
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium hydroxide in water to create a concentrated solution.
-
Add the phenol to the basic solution and stir until it dissolves completely, forming sodium phenoxide.
-
Heat the mixture to 60-65°C using a water bath.
-
Slowly add chloroform to the reaction mixture through the dropping funnel over a period of about 30 minutes, while maintaining vigorous stirring and controlling the temperature. The reaction is exothermic, and cooling may be necessary.
-
After the addition is complete, continue to stir the mixture at 60-70°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Work-up: a. Remove the excess chloroform by steam distillation.[3] b. After cooling, cautiously acidify the remaining aqueous solution with dilute hydrochloric acid or sulfuric acid until it is acidic to litmus paper. c. The salicylaldehyde will separate as an oily layer. Isolate the product by steam distillation. The salicylaldehyde will co-distill with water.[15] d. Extract the distillate with diethyl ether. e. Wash the combined ether extracts with a saturated sodium bisulfite solution to form the solid bisulfite adduct of salicylaldehyde, which will separate it from unreacted phenol and the para-isomer.[15] f. Filter the adduct and then decompose it by treating it with dilute acid or a sodium carbonate solution to regenerate the pure salicylaldehyde. g. Extract the pure salicylaldehyde with ether, dry the ether layer with an anhydrous drying agent, and remove the solvent by rotary evaporation. h. Further purification can be achieved by vacuum distillation.
Comparative Data of Formylation Reactions
| Reaction | Typical Substrates | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Reimer-Tiemann | Phenols, Naphthols, electron-rich heterocycles (e.g., pyrroles, indoles)[14] | Basic (aqueous NaOH/KOH), biphasic, requires heating[3] | Moderate (20-60%)[8] | Does not require anhydrous or strongly acidic conditions; ease of operation.[13][14] | Low to moderate yields; formation of para-isomers and other by-products; use of toxic chloroform. |
| Gattermann | Phenols, phenolic ethers, aromatic hydrocarbons[16] | Acidic (Lewis acid catalyst like AlCl₃), requires HCN and HCl[17] | Good to high | Can be used for a wider range of aromatic compounds. | Highly toxic and gaseous HCN is required; anhydrous conditions are necessary. |
| Gattermann-Koch | Benzene and its derivatives[18] | High pressure of CO and HCl, Lewis acid catalyst (AlCl₃) and co-catalyst (CuCl)[10] | Good | Direct formylation of simple aromatic hydrocarbons. | Not applicable to phenols and phenolic ethers; requires high pressure and handling of toxic CO.[14][18] |
| Vilsmeier-Haack | Electron-rich aromatic and heterocyclic compounds | Vilsmeier reagent (e.g., POCl₃ and DMF), generally mild conditions | Good to excellent | Mild reaction conditions; high yields for activated substrates. | Not suitable for electron-deficient aromatic rings. |
Visualizing Reaction Pathways and Workflows
Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Comparison of Formylation Pathways
Caption: Alternative pathways for the formylation of phenol.
References
- 1. hkasme.org [hkasme.org]
- 2. Gattermann Reaction [unacademy.com]
- 3. scribd.com [scribd.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Contact Support [mychemblog.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 18. testbook.com [testbook.com]
Validation & Comparative
Confirming the Structure of 5-Chloro-2-methoxybenzaldehyde Derivatives: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of analytical techniques and experimental data for the structural elucidation of 5-Chloro-2-methoxybenzaldehyde and its derivatives. By presenting key experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the structure-property relationships within this class of compounds.
Comparative Spectroscopic Data
The structural characterization of this compound derivatives relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provide a detailed picture of the molecular framework. Below is a summary of typical spectroscopic data for the parent compound and a representative derivative.
| Compound | Technique | Key Data Points |
| This compound | ¹H NMR | Signals corresponding to the aldehyde proton (CHO), methoxy protons (OCH₃), and aromatic protons. The substitution pattern on the benzene ring can be determined by the chemical shifts and coupling constants of the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), methoxy carbon (OCH₃), and the aromatic carbons, including the carbon atoms attached to chlorine and the methoxy group. | |
| IR (cm⁻¹) | Characteristic absorption bands for the aldehyde C-H stretch, the C=O stretch of the aldehyde, C-O-C stretching of the ether, and C-Cl stretching. | |
| MS (m/z) | The molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key indicator.[1] | |
| Representative Derivative (e.g., a Schiff base) | ¹H NMR | Appearance of a new signal for the imine proton (-N=CH-). Shifts in the aromatic proton signals due to the new substituent. |
| ¹³C NMR | Appearance of a new signal for the imine carbon (-N=CH-). | |
| IR (cm⁻¹) | Disappearance of the aldehyde C=O stretch and appearance of a C=N stretching band. | |
| MS (m/z) | A molecular ion peak corresponding to the new molecular weight of the derivative. |
Experimental Protocols
The following are generalized protocols for the synthesis and structural confirmation of this compound derivatives.
Synthesis Protocol: O-methylation of 5-chloro-2-hydroxybenzaldehyde
A common method for synthesizing this compound involves the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[2]
-
Reactant Preparation : Dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Addition of Base : Add a base, such as sodium hydride (NaH), to the solution to deprotonate the hydroxyl group.
-
Methylation : Introduce a methylating agent, like iodomethane (CH₃I), to the reaction mixture.
-
Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification : Once the reaction is complete, quench the reaction and extract the product. The crude product can be purified by recrystallization or column chromatography to yield this compound as a white to light yellow solid.[2]
Structural Confirmation Protocol: A Multi-technique Approach
A combination of spectroscopic and analytical techniques is employed for comprehensive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.[3]
-
-
Infrared (IR) Spectroscopy :
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Record the IR spectrum to identify characteristic functional groups.[4]
-
-
Mass Spectrometry (MS) :
-
Introduce a sample of the compound into the mass spectrometer.
-
Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.[4]
-
-
Single-Crystal X-ray Diffraction (for crystalline solids) :
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.[3]
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[3][5]
-
Structure Solution and Refinement : Process the collected data to solve and refine the crystal structure, providing a definitive three-dimensional model of the molecule.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.
Caption: General workflow for synthesis and structural confirmation.
This guide provides a foundational understanding of the processes involved in confirming the structure of this compound derivatives. The combination of detailed experimental protocols and comparative data serves as a valuable resource for researchers in the field.
References
A Comparative Guide to the Reactivity of 5-Chloro-2-methoxybenzaldehyde and 4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Chloro-2-methoxybenzaldehyde and 4-chlorobenzaldehyde. Understanding the nuanced differences in their reactivity, dictated by the electronic effects of their substituents, is crucial for their effective application in organic synthesis and drug development. This document outlines a theoretical framework for their reactivity, supported by available experimental data, and provides detailed experimental protocols for key transformations.
Introduction to the Compounds
This compound and 4-chlorobenzaldehyde are both aromatic aldehydes, key intermediates in the synthesis of a wide range of organic molecules. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the substituents on the aromatic ring.
-
4-chlorobenzaldehyde: Features a single chloro group in the para position. The chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I), which increases the electrophilicity of the aldehyde and its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
-
This compound: Possesses both a chloro group (meta to the aldehyde) and a methoxy group (ortho to the aldehyde). The chloro group is electron-withdrawing via induction (-I). The methoxy group, while inductively withdrawing (-I), is a strong electron-donating group through resonance (+R). The interplay of these effects determines the overall reactivity of the aldehyde.
Theoretical Reactivity Analysis: Electronic Effects
The reactivity of the aldehyde group towards nucleophilic attack is a direct consequence of the electron density at the carbonyl carbon. This can be qualitatively understood by examining the electronic effects of the substituents and quantitatively estimated using Hammett substituent constants (σ). A more positive σ value indicates a greater electron-withdrawing effect and thus higher reactivity towards nucleophiles.
For 4-chlorobenzaldehyde, the Hammett constant for a para-chloro group (σp) is +0.23.
For this compound, we can approximate the combined electronic effect by summing the Hammett constants for the individual substituents. The constant for a meta-chloro group (σm) is +0.37, and for an ortho-methoxy group, the effect is more complex due to steric and proximity effects, but it is generally considered to be net electron-donating. However, for a simplified analysis, we consider the electronic effects on the carbonyl carbon. The methoxy group at the ortho position donates electron density through resonance, which deactivates the aldehyde towards nucleophilic attack. Conversely, the chloro group at the meta position withdraws electron density inductively, activating the aldehyde. The net effect is a balance of these opposing influences. Given the strong resonance donation of the methoxy group, it is anticipated that this compound will be less reactive towards nucleophiles than 4-chlorobenzaldehyde.
dot
Caption: Electronic effects of substituents on the carbonyl carbon.
Comparative Reactivity Data
Direct comparative experimental data for the two compounds under identical conditions is scarce in the literature. However, we can compile available data for similar reactions to provide a qualitative and semi-quantitative comparison.
Table 1: Predicted and Observed Reactivity Comparison
| Reaction Type | 4-chlorobenzaldehyde Reactivity | This compound Predicted Reactivity | Rationale for Prediction | Supporting Experimental Data (Yields) |
| Nucleophilic Addition (e.g., Wittig Reaction) | High | Moderate | The electron-withdrawing chloro group in 4-chlorobenzaldehyde increases the electrophilicity of the carbonyl carbon. In this compound, the electron-donating resonance effect of the methoxy group counteracts the inductive withdrawal of the chloro group, reducing the carbonyl's electrophilicity. | 4-chlorobenzaldehyde: 50-72% in a specific Wittig reaction.[1] |
| Oxidation (e.g., with KMnO4) | Moderate | High | The electron-donating methoxy group in this compound can stabilize the transition state of the oxidation reaction, accelerating the rate. | Substituted Benzaldehydes: Oxidation is generally facilitated by electron-donating groups. |
| Reduction (e.g., with NaBH4) | High | Moderate to High | Both aldehydes are readily reduced. The slightly lower electrophilicity of the carbonyl in this compound might lead to a marginally slower reduction rate compared to 4-chlorobenzaldehyde. | 4-chlorobenzaldehyde: Reduction to the corresponding alcohol is a standard, high-yielding transformation. |
Experimental Protocols
The following protocols are provided as standardized methods to experimentally compare the reactivity of this compound and 4-chlorobenzaldehyde.
Wittig Reaction
This protocol describes a typical Wittig reaction to form a stilbene derivative.
dot
Caption: General workflow for the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound or 4-chlorobenzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add benzyltriphenylphosphonium chloride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the resulting orange-red solution back to 0 °C and add a solution of the respective aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding stilbene derivative.
Oxidation with Potassium Permanganate
This protocol outlines the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
This compound or 4-chlorobenzaldehyde
-
Potassium permanganate (KMnO4)
-
Acetone
-
Dilute sulfuric acid
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in acetone in a round-bottom flask.
-
Slowly add a solution of potassium permanganate (2.0 equivalents) in water to the stirred aldehyde solution. A brown precipitate of manganese dioxide will form.
-
Continue stirring at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Reduction with Sodium Borohydride
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
This compound or 4-chlorobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the alcohol.
Conclusion
The reactivity of this compound and 4-chlorobenzaldehyde is dictated by the electronic nature of their substituents. 4-chlorobenzaldehyde, with its electron-withdrawing chloro group, is generally more reactive towards nucleophilic addition than this compound, where the electron-donating methoxy group partially deactivates the carbonyl group. Conversely, the methoxy group in this compound is predicted to enhance its reactivity in oxidation reactions. The provided experimental protocols offer a standardized basis for the practical evaluation and application of these reactivity differences in a laboratory setting. For drug development professionals, these differences can be exploited to fine-tune synthetic routes and modulate the properties of target molecules.
References
A Comparative Guide to the Biological Activities of 5-Chloro-2-methoxybenzaldehyde and Anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 5-Chloro-2-methoxybenzaldehyde and anisaldehyde (p-methoxybenzaldehyde). The information herein is based on available experimental data from scientific literature, offering an objective overview to inform research and development in the fields of pharmacology and medicinal chemistry.
Introduction
This compound and anisaldehyde are aromatic aldehydes with structural similarities that suggest the potential for comparable biological activities. Anisaldehyde, a naturally occurring compound found in essential oils of plants like anise and fennel, has been the subject of numerous studies investigating its antimicrobial, anti-inflammatory, and antioxidant properties. In contrast, this compound is a synthetic compound primarily utilized as a chemical intermediate. Direct comparative studies on the biological activities of these two molecules are notably absent in the current scientific literature. This guide synthesizes the existing data for anisaldehyde and explores the reported activities of derivatives of this compound to provide a contextual comparison.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Anisaldehyde has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes.
Conversely, there is a significant lack of data on the intrinsic antimicrobial activity of this compound. However, it serves as a scaffold for the synthesis of derivatives, such as Schiff bases and sulfonamides, which have been shown to possess antimicrobial properties. For instance, sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde moiety (a related compound) have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[1][2] Similarly, Schiff bases derived from a related compound, 5-Chloro-Isopropyl Benzaldehyde, have been synthesized and evaluated for their antimicrobial effects.[3]
Table 1: Antimicrobial Activity of Anisaldehyde
| Test Organism | MIC (mg/mL) | Reference |
| Pseudomonas aeruginosa | >1024 | [4] |
| Staphylococcus aureus | 0.175 | [5] |
| Candida albicans | 1.250 | [5] |
| Fluconazole-resistant Candida spp. | 0.25 - 0.6 | [6] |
| Fluconazole-sensitive Candida spp. | 0.25 - 0.6 | [6] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
Anisaldehyde has been investigated for its potential anti-inflammatory effects. Studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of NO production is a common indicator of anti-inflammatory activity.
Direct experimental data on the anti-inflammatory activity of this compound is not available in the reviewed literature. However, the anti-inflammatory potential of various benzaldehyde derivatives has been noted.[7] For instance, other methoxylated benzaldehydes have been shown to inhibit inflammatory mediators.[8]
Table 2: Anti-inflammatory Activity of Anisaldehyde
| Assay | Cell Line | IC₅₀ | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not explicitly stated, but significant inhibition observed | [9][10] |
IC₅₀: Half-maximal Inhibitory Concentration
Antioxidant Activity
The antioxidant potential of anisaldehyde has been evaluated in various studies, although specific IC₅₀ values from DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays are not consistently reported across the literature. The antioxidant activity of phenolic compounds is often attributed to their ability to donate hydrogen atoms to free radicals.
There is no available data on the antioxidant activity of this compound. Studies on related methoxyphenol derivatives have shown that the substitution pattern on the benzene ring significantly influences antioxidant activity.[11]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compound: The test compound (this compound or anisaldehyde) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared and then diluted to a working concentration (e.g., 0.1 mM).
-
Preparation of Test Compound: The test compound is dissolved in a suitable solvent and serially diluted to various concentrations.
-
Reaction Mixture: A specific volume of the test compound at each concentration is mixed with the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determination of IC₅₀: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[13][14]
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the potential of a compound to inhibit inflammation in vitro.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-570 nm.
-
Calculation of NO Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
Determination of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.[9][10]
Visualizations
Caption: Workflow for comparing the biological activities of the two compounds.
Caption: Simplified signaling pathway of LPS-induced inflammation.
Conclusion
Anisaldehyde exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, which are supported by quantitative experimental data. In stark contrast, this compound remains largely uncharacterized in terms of its biological effects. The available literature focuses on its utility as a synthetic intermediate for creating other molecules with biological potential.
This guide highlights a significant knowledge gap regarding the bioactivity of this compound. Future research is warranted to directly assess its biological profile and to enable a direct and meaningful comparison with its structural analog, anisaldehyde. Such studies would be invaluable for uncovering new potential applications for this compound in drug discovery and development. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such investigations.
References
- 1. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Cytotoxicity comparison of 5-Chloro-2-methoxybenzaldehyde analogs
A Comparative Guide to the Cytotoxicity of 5-Chloro-2-methoxybenzaldehyde Analogs
This guide offers a comparative analysis of the cytotoxic effects of analogs related to this compound against various cancer cell lines. The information herein is synthesized from preclinical research to provide an objective evaluation of these compounds as potential therapeutic agents for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic activity of benzaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several substituted benzaldehyde analogs. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, incubation times, and assay protocols.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Reference Drug | |||
| Doxorubicin | SF-295 (Glioblastoma) | 0.03 | [1] |
| OVCAR-8 (Ovarian) | 0.05 | [1] | |
| HCT-116 (Colon) | 0.06 | [1] | |
| HL-60 (Leukemia) | 0.01 | [1] | |
| Benzaldehyde Analogs | |||
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [1] |
| OVCAR-8 (Ovarian) | 1.15 | [1] | |
| HCT-116 (Colon) | 1.09 | [1] | |
| HL-60 (Leukemia) | 0.36 | [1] | |
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [1] |
| OVCAR-8 (Ovarian) | 1.29 | [1] | |
| HCT-116 (Colon) | 1.17 | [1] | |
| HL-60 (Leukemia) | 0.42 | [1] | |
| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [1] |
| OVCAR-8 (Ovarian) | 1.98 | [1] | |
| HCT-116 (Colon) | 1.76 | [1] | |
| HL-60 (Leukemia) | 0.89 | [1] | |
| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [1] |
| OVCAR-8 (Ovarian) | 3.98 | [1] | |
| HCT-116 (Colon) | 3.12 | [1] | |
| HL-60 (Leukemia) | 1.54 | [1] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the benzaldehyde analogs or control compounds. Typically, a stock solution of the compound is prepared in a suitable solvent like DMSO and then serially diluted in the cell culture medium to achieve the final desired concentrations.
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[1]
-
MTT Addition: After the incubation period, the culture medium containing the test compound is removed, and a fresh medium containing the MTT reagent (e.g., at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[2][3]
-
Solubilization of Formazan: During the incubation with MTT, viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve these crystals.[2][3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength, typically between 500 and 600 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[1]
Mandatory Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of chemical compounds.
Potential Signaling Pathways Modulated by Cytotoxic Benzaldehydes
Caption: A diagram showing potential signaling pathways inhibited by benzaldehyde analogs, leading to reduced cancer cell proliferation and survival, and induction of apoptosis.[1]
References
A Researcher's Guide to Quality Control of Substituted Benzaldehyde Derivatives: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the quality and purity of substituted benzaldehyde derivatives is paramount. These compounds are pivotal starting materials and intermediates in the synthesis of a vast array of pharmaceuticals, fragrances, and other high-value chemicals. This guide provides a comprehensive comparison of the primary analytical techniques employed for their quality control, supported by experimental data and detailed protocols to facilitate informed method selection and implementation.
Substituted benzaldehydes, a class of organic compounds characterized by a benzene ring bearing a formyl group and at least one other substituent, are integral to numerous chemical syntheses. The nature and position of these substituents significantly influence the molecule's physical, chemical, and biological properties. Consequently, rigorous quality control is essential to guarantee the identity, purity, and potency of these derivatives, thereby ensuring the safety and efficacy of the final products.
This guide delves into the most commonly employed analytical techniques for the quality control of substituted benzaldehydes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparative overview of their performance characteristics is presented to aid in selecting the most appropriate method based on the specific analytical challenge.
Comparative Performance of Analytical Techniques
The selection of an analytical technique is a critical decision driven by factors such as the analyte's properties, the sample matrix's complexity, and the desired sensitivity and selectivity. The following tables summarize the performance characteristics of HPLC, GC, and UV-Vis spectroscopy for the quality control of representative substituted benzaldehyde derivatives.
Table 1: Performance Characteristics for Vanillin (4-hydroxy-3-methoxybenzaldehyde) Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.99 | > 0.99 | ~0.997 |
| Limit of Detection (LOD) | 1.30 mg/L | 0.1 mg/kg | 1 µg/mL |
| Limit of Quantification (LOQ) | 3.96 mg/L | 50 µg/kg | Not Available |
| Accuracy (% Recovery) | 93.12 - 113.74% | 89 - 101.9% | 91.1 - 101.6% |
| Precision (%RSD) | < 2% | < 10% | < 2% |
Table 2: Performance Characteristics for Cinnamaldehyde Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.062 µg/mL[1][2] | 0.104 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.19 µg/mL[1][2] | 0.312 µg/mL[1][2] |
| Accuracy (% Recovery) | 98.74 - 101.95% | 98.5 - 101.5% |
| Precision (%RSD) | < 2%[1][2] | < 2% |
Table 3: Performance Characteristics for p-Anisaldehyde Analysis (as a genotoxic impurity)
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | 0.9997 |
| Limit of Detection (LOD) | 0.12 ppm |
| Limit of Quantification (LOQ) | 0.38 ppm |
| Accuracy (% Recovery) | 93% |
| Precision (%RSD) | 1.83% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. This section provides step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method for Vanillin
This protocol is adapted for the quantification of vanillin in various extracts.[3]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Reagents and Materials:
-
Vanillin reference standard (≥99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution can be employed with a mixture of acidified water (e.g., with 0.1% phosphoric acid) and methanol or acetonitrile.[3] An isocratic mobile phase of methanol and 0.2% v/v concentrated H3PO4 (40:60) can also be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 280 nm[4]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of vanillin reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Extract the sample containing vanillin with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the vanillin standards.
-
Determine the concentration of vanillin in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Cinnamaldehyde
This protocol is suitable for the analysis of cinnamaldehyde in essential oils and food matrices.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector and a capillary column.
2. Reagents and Materials:
-
Cinnamaldehyde reference standard (≥98% purity)
-
Ethyl acetate or hexane (GC grade)
-
Helium (carrier gas, high purity)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of cinnamaldehyde in ethyl acetate (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the essential oil or extract containing cinnamaldehyde in ethyl acetate to a concentration within the calibration range.
5. Analysis:
-
Inject the standards and sample into the GC-MS system.
-
Identify cinnamaldehyde based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of the standard solutions.
UV-Visible Spectrophotometric Method for Salicylaldehyde
This method is a simple and rapid technique for the quantification of salicylaldehyde.
1. Instrumentation:
-
UV-Visible spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Materials:
-
Salicylaldehyde reference standard (≥99% purity)
-
Ethanol or Methanol (spectroscopic grade)
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of salicylaldehyde in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution: Prepare a stock solution of salicylaldehyde in the solvent (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing salicylaldehyde in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax against a solvent blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of salicylaldehyde in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method for Vanillin
qNMR is a powerful primary ratio method for determining the purity of substances without the need for a specific reference standard of the analyte.[5]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Reagents and Materials:
-
Vanillin sample
-
Internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
3. Sample Preparation:
-
Accurately weigh a specific amount of the vanillin sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
4. NMR Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher).
-
Acquisition Time (aq): Sufficient to ensure complete decay of the FID.
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the vanillin and the internal standard. Select non-overlapping, sharp singlet signals for the most accurate integration.
-
Calculate the purity of the vanillin sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Decision-Making
To further aid in the practical application of these techniques, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and a decision tree for analytical method selection.
Conclusion
The quality control of substituted benzaldehyde derivatives is a critical aspect of pharmaceutical and chemical manufacturing. The choice of analytical technique should be a well-informed decision based on the specific requirements of the analysis. HPLC and GC are powerful separation techniques that offer high sensitivity and selectivity, making them suitable for the analysis of complex mixtures and trace-level impurities. UV-Vis spectroscopy provides a simple, rapid, and cost-effective method for the quantification of compounds with strong chromophores in relatively simple matrices. qNMR stands out as a primary ratio method, offering exceptional accuracy for purity determination without the need for identical reference standards.
By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers and drug development professionals can confidently select and implement the most appropriate methods to ensure the quality, safety, and efficacy of their products. This guide serves as a foundational resource to navigate the analytical landscape for the quality control of this important class of chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde(90-02-8) 1H NMR [m.chemicalbook.com]
- 5. Site-specific carbon isotope measurements of vanillin reference materials by nuclear magnetic resonance spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthesis methods for substituted benzaldehydes
A Comparative Guide to the Synthesis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzaldehydes is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of synthetic method is critical and depends on factors such as the nature of the starting material, the desired substitution pattern, reaction efficiency, and scalability. This guide provides a comparative analysis of several classical and modern methods for the synthesis of substituted benzaldehydes, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Comparative Performance of Synthesis Methods
The selection of an appropriate synthetic route for a substituted benzaldehyde is dictated by the available precursors and the electronic nature of the aromatic ring. The following table summarizes and compares key performance indicators for five widely-used formylation reactions.
| Reaction | Typical Substrate | Key Reagents | Typical Reaction Temp. | Typical Reaction Time | Reported Yield (%) | Key Advantages/Disadvantages |
| Vilsmeier-Haack | Electron-rich arenes (e.g., anilines, phenols, heterocycles) | DMF, POCl₃ | 0 - 90 °C[1] | 3 - 8 h[2] | 70 - 96%[2][3] | Adv: Mild, versatile for activated rings, high yields.[4] Disadv: Limited to electron-rich substrates. |
| Duff Reaction | Phenols, activated aromatic amines | Hexamethylenetetramine (HMTA), acid (e.g., TFA, H₂SO₄) | 85 - 160 °C[5][6] | 0.5 - 24 h[6][7] | 18 - 95%[6][8] | Adv: Ortho-selective for phenols, avoids harsh oxidants.[5][9] Disadv: Often inefficient, requires high temperatures.[10] |
| Sommelet Reaction | Benzyl halides | Hexamethylenetetramine (HMTA), water/acid | Reflux (~100 °C) | 2 - 4 h | 50 - 80%[11][12] | Adv: Mild oxidation, good for primary benzylic halides.[11] Disadv: Limited to benzylic halides, poor for secondary/tertiary halides.[11] |
| Reimer-Tiemann | Phenols, electron-rich heterocycles | Chloroform (CHCl₃), strong base (e.g., NaOH) | 60 - 70 °C[13] | 1 - 3 h[13][14] | 20 - 60%[15] | Adv: Direct ortho-formylation of phenols.[16] Disadv: Moderate yields, use of toxic chloroform, formation of byproducts.[15] |
| Gattermann-Koch | Benzene, alkylbenzenes | Carbon monoxide (CO), HCl, AlCl₃, CuCl | 0 °C to RT[17] | Several hours | Good yields (specific data scarce) | Adv: Direct formylation of simple arenes.[18] Disadv: Not applicable to phenols/ethers, requires high pressure and toxic CO.[19][20] |
Experimental Workflows and Signaling Pathways
Visualizing the procedural flow is essential for planning and executing synthetic protocols. The following diagrams, rendered using Graphviz, illustrate the generalized experimental workflows for the primary synthesis methods discussed.
Caption: Generalized workflow for the Vilsmeier-Haack reaction.
Caption: Generalized workflow for the Duff reaction.
Caption: Generalized workflow for the Sommelet reaction.
Caption: Generalized workflow for the Reimer-Tiemann reaction.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies. Researchers should optimize conditions for specific substrates.
Vilsmeier-Haack Reaction Protocol
This protocol describes the formylation of an electron-rich aromatic compound.
-
Materials: N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), substituted electron-rich arene, sodium acetate or sodium hydroxide, diethyl ether, water, anhydrous sodium sulfate.
-
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere, cool DMF to 0 °C. Add POCl₃ (1.5 - 3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[21] Allow the mixture to stir for an additional 30-60 minutes at 0 °C.
-
Reaction: Dissolve the aromatic substrate (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[21]
-
Allow the reaction mixture to warm to room temperature, then heat to a temperature between 60-90 °C, monitoring progress by TLC.[21]
-
Work-up: After completion, cautiously pour the reaction mixture onto a large volume of crushed ice.[21]
-
Neutralize the mixture with a solution of sodium hydroxide or sodium acetate until a precipitate forms or the solution is basic.[3][21]
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or distillation.[3]
-
Duff Reaction Protocol
This protocol is for the ortho-formylation of a substituted phenol.
-
Materials: Substituted phenol, hexamethylenetetramine (HMTA), glycerol, boric acid, sulfuric acid, water.
-
Procedure:
-
Reaction Medium Preparation: In a beaker, heat a mixture of glycerol and boric acid to approximately 165 °C with stirring to expel water. Cool the resulting glyceroboric acid solution to 150 °C.[6]
-
Reaction: Prepare an intimate mixture by grinding the phenol (1 equivalent) and HMTA (1 equivalent) together. Add this mixture portion-wise to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-165 °C for approximately 20 minutes.[6]
-
Work-up: Allow the reaction mixture to cool to around 115 °C and then acidify by carefully adding a dilute solution of sulfuric acid.[6]
-
Purification: The desired o-hydroxybenzaldehyde is typically purified directly from the acidified reaction mixture by steam distillation.[6] The product can be further purified by recrystallization or column chromatography if necessary.
-
Sommelet Reaction Protocol
This protocol details the conversion of a substituted benzyl halide to the corresponding benzaldehyde.
-
Materials: Substituted benzyl chloride (or bromide), hexamethylenetetramine (HMTA), concentrated hydrochloric acid, water, an appropriate organic solvent (e.g., DCM or ether), hydroquinone (stabilizer).
-
Procedure:
-
Reaction Setup: In a three-necked flask under an inert atmosphere, combine the benzyl halide (1 equivalent) and HMTA (1.1-1.5 equivalents) in water.[22]
-
Salt Formation: Heat the mixture to reflux (approx. 100 °C) and stir for 2-4 hours to form the quaternary ammonium salt.
-
Hydrolysis: After the initial heating period, add concentrated hydrochloric acid to the mixture and reflux for an additional 15-30 minutes to facilitate hydrolysis of the intermediate.[22]
-
Work-up: Cool the mixture to room temperature and transfer to a separatory funnel. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine. Add a small amount of hydroquinone as a stabilizer. Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent. The crude aldehyde is then purified by distillation.[22]
-
Reimer-Tiemann Reaction Protocol
This protocol describes the ortho-formylation of phenol.
-
Materials: Phenol, sodium hydroxide, chloroform, ethanol, water, hydrochloric acid, ethyl acetate.
-
Procedure:
-
Reaction Setup: Dissolve the phenol (1 equivalent) and sodium hydroxide (approx. 8 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).[14]
-
Reaction: Heat the solution to 70 °C. Add chloroform (approx. 2 equivalents) dropwise over 1 hour, maintaining the temperature.[14] The reaction is often exothermic.[23]
-
Continue stirring the resulting mixture for an additional 3 hours at temperature.[14]
-
Work-up: Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid.[14]
-
Purification: Extract the product with ethyl acetate. Perform a standard workup (wash with water, brine, dry over anhydrous sulfate, and concentrate). Purify the resulting crude product via silica gel chromatography or distillation to separate the ortho and para isomers.[14]
-
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. grokipedia.com [grokipedia.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. synarchive.com [synarchive.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. 570. The Sommelet reaction. Part I. The course of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 17. benchchem.com [benchchem.com]
- 18. testbook.com [testbook.com]
- 19. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Validating the Purity of 5-Chloro-2-methoxybenzaldehyde: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. 5-Chloro-2-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity validation against other analytical techniques, supported by experimental protocols and data presentation to aid in selecting the most appropriate method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for assessing the purity of compounds like this compound. Due to the presence of a chromophore in the benzaldehyde structure, UV detection is a straightforward approach. To enhance sensitivity and selectivity, derivatization of the aldehyde functional group is a common strategy. A widely adopted method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that can be readily analyzed by HPLC with UV detection.[1][2][3]
An alternative and promising derivatizing agent is 4-Hydrazinobenzoic acid (HBA), which offers advantages such as high stability, good solubility, and high selectivity.[4] The choice between DNPH and HBA will depend on the specific requirements of the analysis, including the potential for interfering compounds in the sample matrix.[4]
Proposed HPLC Method Protocol
This protocol outlines a general method for the purity analysis of this compound using DNPH derivatization followed by HPLC-UV analysis.
1. Reagent and Sample Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the this compound sample to be tested and dissolve it in acetonitrile to a concentration similar to the primary standard.
2. Derivatization Procedure:
-
To an aliquot of each standard and sample solution, add an excess of the DNPH solution.
-
Add a catalytic amount of a weak acid (e.g., phosphoric acid).
-
Allow the reaction to proceed at room temperature for a sufficient time (e.g., 1 hour) to ensure complete derivatization.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.[2][4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[2] For example, an isocratic mobile phase of 65:35 (v/v) acetonitrile:water can be effective.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 360 nm.[2]
-
Injection Volume: 20 µL.[2]
4. Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The purity is then calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Comparison of Analytical Methods
While HPLC is a robust method, other analytical techniques can also be employed for purity determination of this compound. The choice of method depends on the specific analytical needs, available instrumentation, and the nature of potential impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV (with Derivatization) | Separation based on polarity, detection by UV absorbance of the DNPH-derivative. | High sensitivity and selectivity, quantitative, robust and widely available.[1][4] | Requires derivatization step which can add complexity, potential for incomplete derivatization.[5] | >95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, identification by mass-to-charge ratio. | High sensitivity and specificity, excellent for identifying volatile impurities.[6] | Requires the analyte to be volatile and thermally stable, may require derivatization to increase volatility.[5] | >98% |
| Nuclear Magnetic Resonance (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR), non-destructive.[7] | Lower sensitivity compared to HPLC and GC-MS, may not detect trace impurities. | >95% |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample volume, can separate charged impurities.[8] | Lower sensitivity for neutral compounds, may require derivatization to introduce a charge.[8] | >97% |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for validating the purity of this compound.
Caption: HPLC Purity Validation Workflow.
Caption: Method Selection Logic.
References
- 1. waters.com [waters.com]
- 2. auroraprosci.com [auroraprosci.com]
- 3. thaiscience.info [thaiscience.info]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Analytical Method [keikaventures.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
Comparing the antimicrobial activity of different Schiff bases derived from halogenated salicylaldehydes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of different Schiff bases derived from halogenated salicylaldehydes. The information is supported by experimental data from various studies, offering insights into structure-activity relationships and potential therapeutic applications.
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial effects.[1] The introduction of halogen atoms into the salicylaldehyde moiety of Schiff bases has been shown to significantly influence their antimicrobial potency. This guide delves into a comparative analysis of the antimicrobial activity of Schiff bases derived from various halogenated salicylaldehydes, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
Comparative Antimicrobial Activity: A Tabular Overview
The antimicrobial efficacy of Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various Schiff bases derived from halogenated salicylaldehydes against selected Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values indicate higher antimicrobial activity.
| Salicylaldehyde Derivative | Amine Moiety | Test Organism | MIC (µg/mL) | Reference |
| 5-chloro-salicylaldehyde | 4-fluorobenzylamine | Bacillus subtilis | 45.2 | [2] |
| Escherichia coli | 1.6 | [2] | ||
| Pseudomonas fluorescence | 2.8 | [2] | ||
| Staphylococcus aureus | 3.4 | [2] | ||
| Aspergillus niger | 47.5 | [2] | ||
| 5-bromo-salicylaldehyde | Sulfadiazine | Staphylococcus aureus | 125-250 | [3] |
| Mycobacterium tuberculosis | 125-250 | [3] | ||
| Mycobacterium avium | 125-250 | [3] | ||
| 4,6-Dinitro-2-aminobenzothiazole | Staphylococcus aureus | - | [4] | |
| Escherichia coli | - | [4] | ||
| Salmonella enterica | - | [4] | ||
| Klebsiella pneumoniae | - | [4] | ||
| 3,5-dichloro-salicylaldehyde | 4-chloro-2-aminophenol | Moderate activity | - | [5] |
| 4-tert-butyl-2-aminophenol | Moderate activity | - | [5] | |
| 3,5-diiodo-salicylaldehyde | Sulfadiazine | Staphylococcus aureus | 7.81–62.5 (µM) | [3] |
| Staphylococcus epidermidis | 7.81 (µM) | [3] |
Note: "-" indicates that the specific MIC value was not provided in the cited literature, although the study reported antimicrobial activity. The activity of Schiff bases from 4,6-Dinitro-2-aminobenzothiazole was evaluated using the disc diffusion method, and the metal complexes showed good activity.[4]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. The following sections detail the typical protocols for the synthesis of Schiff bases and the evaluation of their antimicrobial activity.
Synthesis of Schiff Bases
The synthesis of Schiff bases from halogenated salicylaldehydes and primary amines is generally a straightforward condensation reaction.[6] A common method involves the following steps:
-
Dissolution: The halogenated salicylaldehyde and the primary amine are dissolved in a suitable solvent, typically ethanol or methanol.[3][6]
-
Reaction: The solutions are mixed and refluxed for a specific period, often with a catalytic amount of acid.[4]
-
Precipitation and Filtration: Upon cooling, the Schiff base product precipitates out of the solution.[7]
-
Purification: The precipitate is then filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried.[7] Recrystallization from an appropriate solvent can be performed for further purification.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized Schiff bases is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or the agar disc diffusion method.
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized Schiff base is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the Schiff base that shows no visible growth of the microorganism.[2]
Agar Disc Diffusion Method:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the Schiff base are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).[8]
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the logical connections between the components of this research area, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Caption: Logical relationship of components in antimicrobial Schiff base research.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjse.in [irjse.in]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. recentscientific.com [recentscientific.com]
- 7. saudijournals.com [saudijournals.com]
- 8. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
Orthoselectivity in the Formation of 2-Hydroxybenzaldehyde: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the orthoselectivity in the synthesis of 2-hydroxybenzaldehyde (salicylaldehyde), a crucial intermediate in the pharmaceutical and fine chemical industries. We delve into a comparative study of common formylation methods of phenol, supported by spectroscopic data to elucidate the regioselectivity of these reactions. This document offers detailed experimental protocols and clear data presentation to aid researchers in selecting the optimal synthetic route for their specific needs.
Unraveling Orthoselectivity: A Comparison of Synthetic Methods
The formylation of phenol can lead to the formation of two primary isomers: the ortho-substituted 2-hydroxybenzaldehyde and the para-substituted 4-hydroxybenzaldehyde. Achieving high selectivity for the ortho product is often a synthetic challenge. Below, we compare the efficacy of three widely used methods in directing the formylation to the ortho position.
Table 1: Comparison of Phenol Formylation Methods and their Orthoselectivity
| Method | Formylating Agent/Reagents | Typical Ortho:Para Ratio | Overall Yield of Salicylaldehyde | Key Advantages | Key Disadvantages |
| Magnesium-Mediated | Paraformaldehyde, Magnesium Methoxide | >99:1[1] | ~80%[1] | High orthoselectivity, good yield | Requires anhydrous conditions |
| Reimer-Tiemann | Chloroform, Sodium Hydroxide | ~2-4:1 | 12-15% (can be up to 50% with recycle)[2] | Simple, one-pot reaction[3] | Low yield, formation of byproducts, harsh conditions |
| Duff Reaction | Hexamethylenetetramine, Acidic medium (e.g., acetic acid) | Predominantly ortho[4] | Moderate to good | Good for electron-rich phenols[5] | Can result in polyformylation[5] |
Spectroscopic Fingerprints: Distinguishing Ortho and Para Isomers
Spectroscopic analysis is paramount in confirming the identity and purity of the synthesized product. 1H NMR and FT-IR spectroscopy provide distinct signatures for 2-hydroxybenzaldehyde and its para isomer.
Table 2: Comparative Spectroscopic Data of Hydroxybenzaldehyde Isomers
| Spectroscopic Technique | 2-Hydroxybenzaldehyde (Salicylaldehyde) | 4-Hydroxybenzaldehyde |
| ¹H NMR (CDCl₃) | ~11.0 ppm (s, 1H, -OH), ~9.8 ppm (s, 1H, -CHO), ~7.5 ppm (d, 1H, Ar-H), ~7.4 ppm (t, 1H, Ar-H), ~6.9 ppm (d, 1H, Ar-H), ~6.8 ppm (t, 1H, Ar-H)[1] | ~9.77 ppm (s, 1H, -CHO), ~7.77 ppm (d, 2H, Ar-H), ~6.91 ppm (d, 2H, Ar-H)[6] |
| FT-IR (cm⁻¹) | ~3300-3100 (broad, O-H stretch, intramolecular H-bonding), ~2850 & ~2750 (C-H stretch of aldehyde), ~1670 (C=O stretch)[1] | ~3400-3200 (broad, O-H stretch, intermolecular H-bonding), ~2850 & ~2750 (C-H stretch of aldehyde), ~1680 (C=O stretch) |
| GC/MS | Main peak at a specific retention time (e.g., 6.48 min in one study) allows for quantification of the ortho-isomer and detection of byproducts like the para-isomer.[1] | The para-isomer will have a different retention time (e.g., 8.97 min in the same study), enabling the determination of the ortho:para ratio.[1] |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below to facilitate reproducibility.
Magnesium-Mediated Ortho-Formylation of Phenol
This method is highly selective for the ortho-position.[7][8]
Materials:
-
Phenol
-
Magnesium methoxide
-
Paraformaldehyde
-
Ethyl acetate
-
10% Sulfuric acid
Procedure:
-
In a round-bottom flask, mix phenol (0.1 mol) with magnesium methoxide (5 g).
-
Grind the mixture for 1 minute at room temperature.
-
Add a slurry of paraformaldehyde (4 g) in small portions over 2 minutes while continuing to grind.
-
Continue stirring at room temperature for 8 minutes.
-
Slowly add the reaction mixture to 10% sulfuric acid (20 ml).
-
Stir the resulting mixture for 10 minutes.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 100 ml).
-
Combine the organic layers, wash with 10% sulfuric acid (20 ml) and then with water (20 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain salicylaldehyde.
Reimer-Tiemann Reaction
A classic method for phenol formylation, though with lower orthoselectivity.[3][9]
Materials:
-
Phenol (25 g)
-
Sodium hydroxide (80 g)
-
Chloroform (60 g)
-
Water
-
Dilute sulfuric acid
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 1 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place a warm solution of 80 g of sodium hydroxide in 80 ml of water.
-
Add a solution of 25 g of phenol in 25 ml of water and stir. Maintain the temperature at 60-65 °C.
-
Introduce 60 g of chloroform.
-
After the initial vigorous reaction subsides, heat the mixture on a water bath at 65-70 °C for 1 hour.
-
Remove excess chloroform by steam distillation.
-
Cool the mixture and cautiously acidify with dilute sulfuric acid.
-
Steam distil the acidified mixture to collect salicylaldehyde and unreacted phenol.
-
Extract the distillate with ether.
-
Purify the salicylaldehyde by forming the bisulfite adduct, followed by decomposition with dilute sulfuric acid, extraction with ether, drying, and distillation.
Duff Reaction
This method typically favors ortho-formylation.[4]
Materials:
-
Substituted phenol
-
Hexamethylenetetramine (hexamine)
-
Glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid
-
Aqueous sulfuric acid
-
Organic solvent for extraction
Procedure:
-
In a suitable flask, combine the substituted phenol and hexamethylenetetramine.
-
Add the acidic medium.
-
Heat the reaction mixture to approximately 100-150°C for several hours.
-
Cool the reaction mixture and add aqueous sulfuric acid to hydrolyze the intermediate imine.
-
Heat the mixture to complete the hydrolysis.
-
Extract the product with an organic solvent, wash, dry, and purify.
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of 2-hydroxybenzaldehyde.
References
- 1. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 3. hkasme.org [hkasme.org]
- 4. benchchem.com [benchchem.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary directive for the disposal of 5-Chloro-2-methoxybenzaldehyde is to treat it as hazardous waste and arrange for its collection and disposal by a licensed environmental waste management service. This guide provides detailed operational procedures to ensure the safe handling and disposal of this compound, in line with established laboratory safety protocols.
Essential Safety and Hazard Information
This compound is a solid chemical that presents several hazards. Understanding these is crucial for safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Eye Irritation (Category 2A) | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. |
This information is derived from the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal and spill cleanup, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact.[1][2][3]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.[1][3]
-
Respiratory Protection: If there is a risk of inhaling dust, particularly during a spill, a respirator may be necessary.[2][4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to never dispose of it in the regular trash or down the drain. All waste, including contaminated materials, must be collected as hazardous waste.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
This includes the pure chemical, as well as any contaminated materials such as weighing paper, gloves, and disposable labware.
-
Solid and liquid waste should be kept separate.[5]
2. Container Requirements:
-
Use a container that is chemically compatible with the waste.
-
The container must be in good condition, with a secure, leak-proof lid.[6]
-
Ensure the container is not overfilled.
3. Labeling of Waste Containers:
-
Properly label the waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the contact information for the responsible researcher or laboratory.[8]
4. Storage of Chemical Waste:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill Management Protocol
In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Immediate Response:
-
Alert others in the vicinity of the spill.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
2. Spill Cleanup for Solids:
-
For small spills, gently sweep or scoop the solid material to avoid creating dust.[9]
-
Place the collected material into a designated hazardous waste container.
-
After the bulk of the material has been removed, decontaminate the area with a suitable solvent and absorbent pads.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]
3. Reporting:
-
Report all spills to your laboratory supervisor and your institution's EHS department, in accordance with your laboratory's specific procedures.
Operational Disposal Plan
A proactive operational disposal plan is essential for the safe and compliant management of this compound waste.
1. Waste Minimization:
-
Whenever possible, purchase and use the minimum amount of the chemical necessary for your research to reduce waste generation.[11]
2. Regular Disposal Schedule:
-
Establish a regular schedule for the disposal of accumulated hazardous waste to prevent excessive buildup in the laboratory.
3. Training and Awareness:
-
Ensure that all laboratory personnel who handle this compound are trained on the proper disposal procedures and are aware of the associated hazards.
4. Documentation:
-
Maintain accurate records of the generation and disposal of all hazardous waste, as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and key steps for the proper disposal of this compound.
References
- 1. sc.edu [sc.edu]
- 2. realsafety.org [realsafety.org]
- 3. sams-solutions.com [sams-solutions.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 5-Chloro-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 5-Chloro-2-methoxybenzaldehyde is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 7035-09-8 |
| Molecular Formula | C₈H₇ClO₂[1][2][3] |
| Molecular Weight | 170.59 g/mol [1][2] |
| Appearance | Pale cream to yellow crystals or powder[3] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2][4][5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or other protective clothing to prevent skin exposure.[6] | Gloves must be inspected before use and disposed of in accordance with applicable laws and good laboratory practices.[6] While specific breakthrough times for this compound are not available, for similar aldehydes, nitrile and butyl rubber gloves are recommended for splash protection. Change gloves immediately if contaminated. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge, or a P95 (US) or P1 (EU EN 143) particle respirator.[7] | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. For higher-level protection, a full-facepiece respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be necessary. |
Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form.[4][8] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[5]
Spill and Decontamination Procedures:
-
Spill Containment: In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[5]
-
Cleanup: Wearing full PPE, gently sweep or scoop up the solid material to avoid creating dust.[4][9] Place the collected material into a suitable, labeled container for hazardous waste disposal.[4][9]
-
Surface Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[10]
Waste Disposal Plan:
This compound waste must be managed as hazardous chemical waste and segregated properly.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[10] Do not mix with other waste streams.[10]
-
Trace Contamination: Items with minimal residual contamination (e.g., used gloves, wipes) should be placed in a designated hazardous waste container.
-
Final Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10] Do not dispose of down the drain or in regular trash.[11]
Experimental Workflow and Safety Protocol
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 7035-09-8 [sigmaaldrich.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
